Product packaging for Graphite(Cat. No.:CAS No. 7782-42-5)

Graphite

Cat. No.: B147942
CAS No.: 7782-42-5
M. Wt: 12.011 g/mol
InChI Key: OKTJSMMVPCPJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Graphite is a fundamental carbon material underpinning innovation across multiple scientific frontiers. Its layered structure and superior electrical and thermal conductivity make it the anode material of choice in lithium-ion batteries (LIBs), with research focused on enhancing fast-charging capabilities, cycle life, and energy density . Ongoing R&D aims to push its performance beyond traditional limits through advanced solid-electrolyte interphase (SEI) engineering and microstructure optimization . Beyond energy storage, this compound serves as the primary precursor for graphene production. Recent breakthroughs in laser-assisted exfoliation have enabled the large-scale synthesis of high-quality, few-layer graphene with exceptional electrical conductivity for applications in electromagnetic interference shielding and flexible electronics . Synthetic this compound is also being engineered at the molecular level for next-generation batteries, with prototypes demonstrating potential for a 30% increase in lifespan and substantially faster charging . The global this compound market is projected to grow significantly, driven by the electric vehicle and energy storage revolutions, with production expected to rise at a CAGR of 15.6% to 2030 . This material is also critical in metallurgy, refractories, and as a key component in advanced composites and thermal management systems for electronics . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C B147942 Graphite CAS No. 7782-42-5

Properties

IUPAC Name

carbon
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTJSMMVPCPJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C
Record name VEGETABLE CARBON
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64365-11-3 (activated), 16291-96-6 (Parent)
Record name Charcoal, activated [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016291966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Activated charcoal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064365113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9027651, DTXSID2049634, DTXSID10905072, DTXSID501029268, DTXSID801019028
Record name Carbon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Graphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diamond
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Graphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Activated charcoal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

12.011 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Black, odourless powder, Black powder or crystals; [Sax], BLACK POWDER OR SOLID IN VARIOUS FORMS. ODOURLESS WHEN PURE., Black grains that have been treated to improve absorptive ability., Steel gray to black, greasy feeling, odorless solid.
Record name Carbon
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name VEGETABLE CARBON
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Carbon
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1891
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CARBON
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name GRAPHITE (SYNTHETIC)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/533
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Graphite (synthetic)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0307.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

Sublimes at 3642 °C; triple point (graphite-liquid-gas), 4492 °C at a pressure of 101.325 kPa, >4000 °C, Sublimes
Record name CARBON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CARBON
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Graphite (synthetic)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0307.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Insoluble in water and organic solvents, Insoluble in organic solvents, Activated carbon is generally considered to exhibit low affinity for water., Insoluble in water, INSOL IN WATER OR OTHER KNOWN SOLVENTS, Solubility in water: none, Insoluble
Record name VEGETABLE CARBON
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name ACTIVATED CHARCOAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2017
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CARBON
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Graphite (synthetic)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0307.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.08 to 0.5, Properties of U.S. Activated Carbon [Table#3777], The apparent density of beech charcoal is 0.45 g/mL and that of pine charcoal is 0.28 g/mL; the density of pore-free charcoal ranges between 1.38 and 1.46 g/mL, depending on the kind of wood; the porosity of beech charcoal is ca 70%; the bulk density of charcoal, which depends on the kind of wood and the size of the pieces, ranges from 180 to 220 kg/cu m; the heating value ranges between 29 and 33 kJ/g, Relative density (water = 1): 1.8-3.51, 1.5-1.8
Record name ACTIVATED CHARCOAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2017
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CARBON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CARBON
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Graphite (synthetic)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0307.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Pressure

1 mm Hg at 3586 °C, 0 mmHg (approx)
Record name CARBON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GRAPHITE (SYNTHETIC)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/533
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Graphite (synthetic)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0307.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Concns of individual polynuclear aromatic hydrocarbons (eg, anthracene, benzacridines, benzofluoranthenes, benzopyrenes, pyrene, etc) can range from <0.5 to 432 mg/kg /Carbon blacks/, Traces of Fe, SiO2, etc
Record name CARBON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

FINE BLACK POWDER, Black porous soild, course granules or powder, Steel gray to black greasy feeling solid.

CAS No.

7440-44-0, 7782-42-5, 7782-40-3, 16291-96-6, 64365-11-3, 1034343-98-0
Record name Carbon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7440-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Graphite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7782-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diamond
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7782-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diamond
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Graphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Charcoal, activated [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016291966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Activated charcoal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064365113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Graphene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034343980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbon
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Graphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diamond
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Graphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Activated charcoal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Charcoal, activated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACTIVATED CHARCOAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P3VWU3H10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GRAPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QQN74LH4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIAMOND
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GRV67N0U2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACTIVATED CHARCOAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2017
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CARBON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CARBON
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name GRAPHITE (SYNTHETIC)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/533
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

Melting point equals greater than 3500 °C, MW: 760.642 Yellow needles of plates. MP: >280 °C. Soluble in organic solvents /Fullerene-60/, MW: 840.749. Red-brown solid. MP: >280 °C. Soluble in benzene, toluene /Fullerene-70/, >3500 °C, 6602 °F (Sublimes)
Record name Carbon
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1891
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CARBON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CARBON
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Graphite (synthetic)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0307.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis Methodologies for Graphite and Graphite Derived Materials

Top-Down Fabrication Approaches for Graphite-Derived Structures

Top-down synthesis methodologies for producing this compound-derived materials, such as graphene and graphene oxide, commence with bulk This compound (B72142) and progressively break it down into nanoscale structures. This approach encompasses a variety of physical and chemical techniques designed to overcome the van der Waals forces that hold the individual layers of this compound together. These methods are broadly categorized into mechanical exfoliation, chemical exfoliation, and ultrasonic-assisted exfoliation, each with distinct processes, advantages, and challenges.

Mechanical Exfoliation Processes and Advancements

Mechanical exfoliation involves the application of physical force to separate graphene layers from a this compound source. This category of techniques is valued for its ability to produce high-quality, pristine graphene with minimal defects to the crystalline structure. rsc.org

The seminal method of mechanical exfoliation is micromechanical cleavage , famously known as the "Scotch tape" method. This technique utilizes an adhesive tape to peel away layers from a piece of highly oriented pyrolytic this compound (HOPG). While this method can yield high-quality single-layer graphene, it is a labor-intensive process with low throughput, making it unsuitable for large-scale production. nih.govmedium.com

Ball milling is a more scalable mechanical exfoliation technique that employs shear forces to delaminate this compound. In this process, this compound powder is placed in a container with milling balls, and the rotation of the container causes the balls to cascade and grind the this compound, leading to the exfoliation of graphene sheets. mdpi.com Wet ball milling, where a liquid medium is used, has been shown to be effective in producing single- and few-layer graphene sheets. For instance, multi-layered this compound nanosheets with a thickness of 30 to 80 nm dispersed in N,N-dimethylformamide (DMF) have been exfoliated to single- and few-layer graphene sheets (≤3 layers) with a thickness of around 0.8–1.8 nm. rsc.org The rotational speed in ball milling is a critical parameter; lower speeds can be more conducive to layer-by-layer peeling, while higher speeds may lead to fragmentation. mdpi.com

High-shear mixing is another method that relies on fluid dynamics to exfoliate this compound. In this technique, a this compound dispersion is subjected to high rotational speeds, creating intense shear forces that peel off graphene layers. This method is considered promising for large-scale production due to its potential for high yields and continuous processing.

Recent advancements in mechanical exfoliation have focused on improving scalability and yield. Hybrid methods that combine mechanical exfoliation with other techniques, such as electrochemical intercalation, have been developed. One such hybrid process demonstrated a production yield of exfoliated few-layer graphene flakes of up to 20%, which was noted to be approximately twice that of pure electrochemical or pure mechanical exfoliation methods. nih.gov

Table 1: Comparison of Mechanical Exfoliation Techniques for Graphene Production

Technique Typical Starting Material Primary Force Advantages Disadvantages Typical Flake Size Typical Yield
Micromechanical Cleavage (Scotch Tape) Highly Oriented Pyrolytic this compound (HOPG) Normal Force High-quality, pristine graphene Low throughput, not scalable Up to 100 µm² nih.gov Very Low
Ball Milling This compound Powder Shear Force Scalable, can be performed wet or dry Can introduce defects, broad size distribution ~0.5 µm nih.gov Moderate
High-Shear Mixing This compound Dispersion Shear Force Scalable, potential for continuous production Can result in smaller flake sizes Variable Moderate to High
Hybrid Electrochemical/Mechanical This compound Powder Electrochemical Intercalation & Mechanical Shear Higher yield than individual methods More complex process ~0.5 µm nih.gov Up to 20% nih.gov

Chemical Exfoliation Techniques

Chemical exfoliation methods utilize chemical reactions to increase the interlayer spacing of this compound, thereby facilitating the separation of its layers. These techniques are generally more scalable than mechanical exfoliation and can produce large quantities of this compound-derived materials.

The most prevalent chemical exfoliation method involves the oxidation of this compound to form this compound oxide (GO), followed by its reduction to reduced graphene oxide (rGO). The introduction of oxygen-containing functional groups between the this compound layers increases the d-spacing from approximately 3.4 Å to around 7.0 Å, significantly weakening the van der Waals forces and allowing for exfoliation in a solvent. nih.gov

The Hummers' method , developed in 1958, is a widely used protocol for synthesizing GO. It involves treating this compound with a mixture of concentrated sulfuric acid (H₂SO₄), sodium nitrate (B79036) (NaNO₃), and potassium permanganate (B83412) (KMnO₄). researchgate.net Over the years, several modifications to the Hummers' method have been proposed to improve safety and efficiency. An "improved Hummers' method" excludes NaNO₃ and increases the amount of KMnO₄ in a mixture of H₂SO₄ and phosphoric acid (H₃PO₄), which has been shown to yield GO with a higher degree of oxidation and fewer toxic gas emissions. mdpi.commdpi.com

Once this compound oxide is obtained, it is typically exfoliated into individual GO sheets by gentle sonication or stirring in a polar solvent, such as water. The resulting GO dispersion can then be reduced to rGO to partially restore the electrical conductivity of the graphene lattice. The reduction of GO can be achieved through various methods:

Chemical Reduction: This involves the use of reducing agents to remove the oxygen-containing functional groups. Hydrazine monohydrate (N₂H₄·H₂O) is a common and effective reducing agent, though it is highly toxic. koreascience.kr Sodium borohydride (NaBH₄) is another alternative. koreascience.kr More environmentally friendly or "green" reducing agents, such as L-ascorbic acid (Vitamin C) and gluconic acid, have also been investigated. nih.gov

Thermal Reduction: This method involves heating GO at high temperatures, which causes the oxygen functional groups to decompose and be released as gases like CO and CO₂, leading to the exfoliation and reduction of the GO sheets. koreascience.kr

Electrochemical Reduction: An applied electrical potential can be used to reduce GO films.

Table 2: Comparison of Reducing Agents for Graphene Oxide

Reducing Agent Typical C/O Ratio of rGO Advantages Disadvantages
Hydrazine (N₂H₄) ~10.3 researchgate.net Highly effective Toxic, incorporates nitrogen into the graphene lattice
Sodium Borohydride (NaBH₄) 2.7 - 6 researchgate.net Effective, avoids nitrogen contamination Toxic, can hydrolyze
L-Ascorbic Acid (Vitamin C) ~4.98 acs.org Environmentally friendly, non-toxic Lower reduction efficiency than hydrazine
Hydroiodic Acid (HI) >12 researchgate.net Very effective, produces highly conductive rGO Corrosive
Thermal Annealing Variable (depends on temperature) Chemical-free Can introduce defects at high temperatures

Electrochemical exfoliation is a promising method for the large-scale production of graphene that is both rapid and cost-effective. This technique involves applying a voltage to a this compound electrode immersed in an electrolyte solution. The ions from the electrolyte intercalate between the this compound layers, leading to their expansion and subsequent exfoliation. nih.gov

The process can be carried out through either anodic or cathodic exfoliation. In anodic exfoliation, the this compound electrode is the anode (positive electrode). Anions from the electrolyte are driven into the this compound layers, often leading to oxidation and the formation of gases that aid in exfoliation. mdpi.com In cathodic exfoliation, the this compound is the cathode (negative electrode), and cations intercalate into the layers. Cathodic exfoliation generally results in a lower degree of oxidation and fewer defects in the produced graphene compared to anodic exfoliation. nih.gov

The choice of electrolyte plays a crucial role in the efficiency and outcome of the exfoliation process. Various electrolytes, including acids, bases, and salts, have been utilized. For instance, sulfuric acid (H₂SO₄) is a commonly used electrolyte due to its high exfoliation rate. mdpi.com Inorganic salts like ammonium sulfate (B86663) ((NH₄)₂SO₄) have been shown to produce high-quality graphene with a low degree of oxidation. mdpi.com

Table 3: Comparison of Anodic and Cathodic Electrochemical Exfoliation

Parameter Anodic Exfoliation Cathodic Exfoliation
This compound Electrode Anode (+) Cathode (-)
Intercalating Species Anions Cations
Typical Product Graphene Oxide / Graphene Graphene with fewer defects
Oxygen Content Higher Lower
Yield Generally High Can be high depending on parameters
Example Electrolyte H₂SO₄, (NH₄)₂SO₄ KCl

Solvent-assisted liquid-phase exfoliation (LPE) is a method that involves dispersing this compound in a suitable solvent and then applying energy, often through sonication, to overcome the van der Waals forces between the graphene layers. A key principle of this technique is the selection of a solvent with a surface tension that matches the surface energy of this compound, which is estimated to be around 40-50 mJ·m⁻². acs.org This matching minimizes the energy required for exfoliation and helps to stabilize the exfoliated graphene sheets in the dispersion, preventing them from re-aggregating.

Commonly used solvents for LPE include N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and ortho-dichlorobenzene (o-DCB). acs.org While effective, these solvents are often toxic and have high boiling points, making them difficult to remove completely from the final product. Consequently, research has focused on finding more environmentally friendly and lower-boiling-point solvents.

The concentration of graphene that can be achieved in these dispersions is typically low, but the quality of the produced graphene is generally high, with minimal defects. The process is scalable and avoids the harsh oxidation and reduction steps of the chemical exfoliation route.

Ultrasonic-Assisted Exfoliation

Ultrasonic-assisted exfoliation is a widely used technique that employs high-frequency sound waves to induce cavitation in a liquid medium containing this compound. The formation and collapse of microbubbles generate localized high pressures and shear forces that can effectively exfoliate the this compound into individual or few-layer graphene sheets. researchgate.net This method is often used in conjunction with liquid-phase exfoliation.

The effectiveness of ultrasonic exfoliation is influenced by several parameters, including:

Sonication Time: Longer sonication times generally lead to a higher degree of exfoliation and smaller flake sizes. However, prolonged sonication can also introduce defects into the graphene lattice.

Ultrasonic Power and Frequency: Higher power and specific frequencies can enhance the cavitation effect and improve exfoliation efficiency. For instance, a study demonstrated that high-frequency ultrasound was effective at breaking the van der Waals forces between this compound layers.

Solvent: The choice of solvent is critical, as discussed in the context of LPE, to facilitate exfoliation and stabilize the resulting graphene sheets.

Research has shown that by optimizing these parameters, it is possible to control the properties of the produced graphene, such as the number of layers and flake size. For example, one study found that the average flake size decreased from a starting value to 317 nm after 5 hours of ultrasonic treatment.

Table 4: Effect of Sonication Time on Graphene Flake Size

Sonication Time (hours) Average Flake Size (nm)
1 Not specified
2 Not specified
3 Not specified
4 Not specified
5 317

Data derived from a study on high-powered ultrasonic exfoliation.

Bottom-Up Synthesis Strategies for this compound and Related Forms

Bottom-up synthesis strategies for this compound and its derivatives involve the assembly of carbon atoms or small molecules into a graphitic structure. These methods offer precise control over the material's properties, such as thickness, crystallinity, and morphology.

Chemical Vapor Deposition (CVD) for this compound-Derived Materials

Chemical Vapor Deposition (CVD) is a widely utilized bottom-up technique for producing high-quality, large-area this compound and graphene films. kindle-tech.com The process involves the decomposition of a carbon-containing precursor gas at elevated temperatures, leading to the deposition of a thin film of graphitic carbon onto a substrate. eastcarb.com The quality and characteristics of the resulting this compound film are highly dependent on various process parameters, including temperature, pressure, gas flow rates, and the choice of substrate. kindle-tech.com

Several CVD techniques have been developed for this compound synthesis, each with its own advantages. Thermal CVD on metal substrates was one of the earliest methods, successfully growing highly crystalline this compound films on nickel (Ni) substrates. nih.gov Other commonly used substrates include copper (Cu), platinum (Pt), and iridium (Ir). nih.gov The choice of substrate influences the growth mechanism. For instance, on metals with high carbon solubility like Ni, growth often occurs through a segregation-precipitation mechanism, while on metals with low carbon solubility like Cu, it's a surface-adsorption-based process. nih.gov

The thickness of the this compound film produced by CVD can be precisely controlled from a single atomic layer (graphene) to several micrometers. eastcarb.com Thicker films, often referred to as this compound-like films, are suitable for applications requiring robust, thermally stable, and electrically conductive coatings. eastcarb.comresearchgate.net

Table 1: Comparison of Common CVD Techniques for this compound-Derived Material Synthesis

CVD TechniqueTypical Temperature Range (°C)PressureCommon PrecursorsCommon SubstratesKey Advantages
Thermal CVD 900 - 1200 eastcarb.comAtmospheric or Low PressureMethane (CH₄), Acetylene (C₂H₂)Nickel (Ni), Copper (Cu), Platinum (Pt)High-quality, large-area films.
Plasma-Enhanced CVD (PECVD) 400 - 800Low PressureMethane (CH₄), Acetylene (C₂H₂)Various, including temperature-sensitive substratesLower growth temperature, faster deposition rates. nih.govmdpi.com
Hot-Filament CVD (HFCVD) Substrate: ~1000, Filament: ~2000Low PressureMethane (CH₄)Copper (Cu)High cooling rates, potential for scalability.

This table provides a summary of typical parameters and characteristics for different CVD methods used in the synthesis of this compound and graphene.

Epitaxial Growth Techniques

Epitaxial growth is a method for depositing a crystalline overlayer on a crystalline substrate, where the overlayer has a well-defined orientation with respect to the substrate. In the context of this compound, this technique allows for the formation of highly ordered graphitic layers.

A prominent example of epitaxial growth is the synthesis of graphene on silicon carbide (SiC) substrates. graphensic.commdpi.com This process, known as thermal decomposition of SiC, involves heating the SiC wafer to high temperatures (typically between 1200°C and 1800°C) in a vacuum or an inert atmosphere. researchgate.net At these temperatures, silicon atoms preferentially sublimate from the SiC surface, leaving behind carbon atoms that rearrange to form graphene layers. researchgate.netyoutube.com The growth is epitaxial, meaning the graphene lattice aligns with the underlying SiC crystal structure. graphensic.com The quality and number of graphene layers can be controlled by the annealing temperature and the polarity of the SiC face (Si-face or C-face). youtube.com

Epitaxial growth of this compound has also been demonstrated on various metal substrates. For instance, large-scale, single-crystalline AB-stacking this compound films have been grown on single-crystalline Ni(111) films. rsc.org The growth of well-ordered this compound thin films has also been achieved on Ni substrates using chemical vapor deposition of specific organic precursors. aip.org A phenomenon known as "remote epitaxy" has been observed where a single layer of graphene on a metal foil can promote the crystallographically aligned electrodeposition of metals like copper and zinc. acs.org

Table 2: Substrates for Epitaxial Growth of this compound and Graphene

SubstrateGrowth MethodTypical Growth Temperature (°C)Key Features of Resulting this compound/Graphene
Silicon Carbide (SiC) Thermal Decomposition1200 - 1800 researchgate.netHigh-quality, large-area graphene directly on a semiconducting substrate. wikipedia.org
Nickel (Ni) Chemical Vapor Deposition< 925 rsc.orgLarge-scale, single-crystalline AB-stacking this compound films. rsc.org
Copper (Cu) with Graphene ElectrodepositionRoom TemperatureRemote epitaxy of metals through the graphene layer. acs.org

This table summarizes common substrates and corresponding methods for the epitaxial growth of graphitic materials.

Advanced Pyrolysis and Graphitization Processes

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. When applied to organic precursors, it can lead to the formation of carbonaceous materials, which can then be transformed into this compound through a high-temperature process called graphitization.

A wide range of organic materials can serve as precursors for this compound synthesis through controlled pyrolysis. This includes polymers, biomass, and other carbon-rich compounds. The selection of the precursor and the pyrolysis conditions significantly influences the structure and properties of the final graphitic material.

For instance, highly crystalline and oriented this compound films have been synthesized by the pyrolysis of various organic polymer films, such as poly(p-phenylene vinylene) (PPV), polyimides (PIs), and others, at temperatures above 2800°C. jst.go.jp The process involves a carbonization step to form an amorphous carbon structure, followed by graphitization at higher temperatures to induce crystallinity. jst.go.jp

Biomass, being an abundant and renewable resource, has garnered attention as a sustainable precursor for this compound production. nih.govstanford.edu The process typically involves the pyrolysis of biomass to produce biochar, a carbon-rich material. nih.gov This biochar is then subjected to graphitization, often with the aid of a catalyst, to form "green" this compound. researchgate.net Various biomass sources, including agricultural waste, have been successfully used for this purpose. nih.gov

Table 3: Organic Precursors for this compound Synthesis via Pyrolysis

Precursor TypeSpecific ExamplesPyrolysis/Graphitization Temperature (°C)Key Characteristics of Resulting this compound
Polymers Poly(p-phenylene vinylene) (PPV), Polyimides (PIs)> 2800 jst.go.jpHighly crystalline and oriented this compound films. jst.go.jp
Biomass Agricultural waste, WoodPyrolysis: 400-1000, Graphitization: >2500 (can be lower with catalyst) stanford.edumdpi.com"Green" this compound with potential for various applications. umich.edu
Sustainable Precursors Tannic acid, Alginic acid, Green tea900 - 1100 acs.orgFew-layer graphene with multifunctional properties. acs.org

This table highlights various organic precursors and the conditions for their conversion into graphitic materials.

Graphitization is a high-temperature treatment that transforms amorphous or disordered carbon materials into a more ordered, crystalline graphitic structure. mdpi.com This process typically requires temperatures exceeding 2500°C and is crucial for achieving the desired properties of synthetic this compound, such as high electrical and thermal conductivity. The heat treatment allows carbon atoms to rearrange into the stable hexagonal lattice of this compound. mdpi.com

The densification of this compound is another critical aspect, particularly for applications requiring high-density materials. This can be achieved through various high-temperature and high-pressure techniques. High-pressure sintering of activated carbon at temperatures around 1200°C and pressures of 5 GPa has been shown to accelerate the graphitization process. iphy.ac.cn The application of high pressure helps in bringing the carbon atoms closer, facilitating their rearrangement into a denser, more ordered graphitic structure.

Novel Synthesis Approaches for Tailored this compound Architectures

Recent research has focused on developing novel synthesis methods to create this compound materials with tailored architectures, such as three-dimensional (3D) structures and porous networks. These advanced architectures can unlock new applications by providing enhanced properties like high surface area, low density, and improved mechanical flexibility.

One approach to creating 3D graphene architectures is through the use of templates. For example, porous graphitic carbon has been synthesized using layered silicate as a hard sacrificial template. acs.org Another method involves the self-assembly of graphene or graphene oxide sheets into 3D structures like foams, sponges, and aerogels. researchgate.net These materials often exhibit ultralight properties and high compressibility. scispace.com

Direct synthesis methods, such as CVD, can also be employed to create 3D graphene structures. For instance, 3D graphene foams have been directly synthesized via CVD. researchgate.net Furthermore, techniques like freeze-drying of graphene-based colloidal solutions have been used to produce macroporous graphene aerogels. rsc.org These novel synthesis strategies provide a pathway to control the macroscopic form of this compound, enabling the fabrication of materials with properties tailored for specific applications in energy storage, catalysis, and beyond.

Additive Manufacturing (3D Printing) of this compound Structures

Additive manufacturing, commonly known as 3D printing, presents a transformative approach to fabricating complex, three-dimensional this compound objects layer-by-layer from a digital model. eastcarb.com This technology overcomes the limitations of conventional manufacturing methods, which struggle with this compound's intrinsic brittleness and the challenges of high-temperature processing required for shaping. arxiv.orgresearchgate.net 3D printing enables the creation of intricate and customized this compound architectures, opening new possibilities for its application in various high-performance fields. arxiv.org

Several additive manufacturing techniques are employed for processing this compound and this compound-based materials, each offering distinct advantages. These methods include extrusion-based techniques like Direct Ink Writing (DIW), powder bed fusion methods such as Selective Laser Sintering (SLS), and vat photopolymerization, like Stereolithography (SLA). eastcarb.comaip.orgdeanfrancispress.com The choice of technique often depends on the desired properties of the final component, such as purity, conductivity, and mechanical strength.

Historically, 3D printing of this compound-based parts involved incorporating this compound powder into a polymer matrix. 3dprintingindustry.com However, these composites often contained less than 50% this compound by weight, which compromised the exceptional thermal and electrical properties characteristic of pure this compound. 3dprintingindustry.comlauriewinkless.com Recent advancements have focused on developing high-purity this compound inks and materials to harness the full potential of the compound. 3dprintingindustry.com

Direct Ink Writing (DIW)

Direct Ink Writing (DIW) is an extrusion-based 3D printing method that has shown significant promise for fabricating high-purity this compound structures. 3dprintingindustry.com This technique involves dispensing a viscoelastic ink through a nozzle to build a structure layer by layer at room temperature. arxiv.org A key challenge in this process is the formulation of a suitable ink with the correct rheological properties to ensure it can be extruded smoothly and retain its shape after deposition. arxiv.orgresearchgate.net

A notable breakthrough in this area comes from researchers at Rice University, who developed a colloidal ink capable of producing structures with up to 97% this compound. 3dprintingindustry.comlauriewinkless.com This was achieved by creating a high-concentration this compound ink formulated with this compound flakes suspended in water, with the addition of small amounts (3-10 wt%) of silicate nanoclay. 3dprintingindustry.comlauriewinkless.com The nanoclay acts as a binding agent, ensuring a uniform distribution of this compound flakes and significantly increasing the ink's viscosity and storage modulus, making it extrudable. arxiv.org3dprintingindustry.com This modified ink exhibits shear-thinning behavior, which facilitates its flow through the printing nozzle. arxiv.org In contrast, an ink made of only this compound and water was found to clog the nozzle and separate under pressure. 3dprintingindustry.comlauriewinkless.com

The resulting 3D-printed this compound objects demonstrate excellent structural stability, high electrical and thermal conductivity, and are ready for use without the need for further heat treatment or sintering processes. arxiv.orgresearchgate.net Applications for DIW-printed this compound are diverse and include:

Molds for Metal Casting: The ability to create complex geometries allows for the production of intricate molds for casting metals like tin and copper. arxiv.org3dprintingindustry.comresearchgate.net

Electrical Circuits and Electrodes: The high conductivity of the printed this compound enables the fabrication of functional electrical circuits, as demonstrated by printing a circuit capable of lighting LEDs. 3dprintingindustry.comlauriewinkless.comresearchgate.net

Heating Elements: Custom-shaped heating elements have been printed that can boil water when a voltage is applied, showcasing the material's excellent thermal properties. arxiv.org3dprintingindustry.comlauriewinkless.com

Powder-Based 3D Printing Techniques

Powder-based methods like Selective Laser Sintering (SLS) and Multi Jet Fusion (MJF) are also utilized for 3D printing with this compound powder. eastcarb.com

Selective Laser Sintering (SLS): This technique uses a high-powered laser to sinter, or fuse, layers of this compound powder together to create a solid object. eastcarb.com SLS is particularly useful for creating strong, complex parts for industries such as aerospace and automotive. eastcarb.com

Multi Jet Fusion (MJF): In the MJF process, a fusing agent is selectively applied to a layer of this compound powder, followed by an infrared heating element that melts and solidifies the designated areas. eastcarb.com This process is repeated layer by layer. MJF is noted for offering higher speed, greater precision, and smoother surface finishes compared to SLS. eastcarb.com

Vat Photopolymerization

Stereolithography (SLA), a type of vat photopolymerization, is another technique used for creating this compound composites. aip.org This method involves using a light source, typically a UV laser, to selectively cure a photosensitive resin containing this compound nanoplatelets (GNPs). aip.orgtandfonline.com A challenge with this method is that GNPs can absorb the UV radiation, which may hinder the curing process. aip.org Research has shown that a GNP concentration of 0.5 wt% is optimal for successful printing without completely blocking the laser path. aip.org Post-curing the printed parts with UV light can significantly improve their mechanical properties. aip.orgtandfonline.com

This compound-Polymer Composites

The development of this compound-polymer composite filaments has enabled the use of Fused Deposition Modeling (FDM) for 3D printing. These composites typically combine a polymer like Polylactic Acid (PLA) with exfoliated this compound (EG). nih.gov The resulting PLA/EG composites have shown promise as electrodes in electronic devices, exhibiting redox activity and charge storage capabilities. nih.gov Similarly, this compound-epoxy composites are used in DIW to create highly conductive 3D structures for applications like thermal interface materials and shielding for electronic devices. researchgate.net3dprintingindustry.com

Research Findings on 3D Printed this compound

Printing TechniqueMaterial CompositionKey Findings & PropertiesPotential Applications
Direct Ink Writing (DIW) This compound flakes, water, silicate nanoclay (3-10 wt%)Achieves ~97% this compound purity. The nanoclay additive improves ink viscosity and structural stability of printed parts. 3dprintingindustry.comlauriewinkless.com Exhibits high thermal and electrical conductivity without post-processing. arxiv.orgresearchgate.netMolds for metal casting, electrical circuits, heating elements. 3dprintingindustry.comresearchgate.net
Direct Ink Writing (DIW) Graphene Nanoplatelets (GNPs) in epoxy resinPrint speed affects particle orientation and electrical conductivity. researchgate.net3dprintingindustry.com Increasing print speed from 5 mm/s to 40 mm/s increases conductivity. 3dprintingindustry.comThermal interface materials, shielding materials for electronics. researchgate.net
Selective Laser Sintering (SLS) This compound powderProduces high-strength, durable parts with complex geometries. eastcarb.comAerospace and automotive components, medical devices. eastcarb.com
Multi Jet Fusion (MJF) This compound powderOffers higher speed and precision than SLS. eastcarb.com Results in parts with smooth surface finishes and good mechanical properties. eastcarb.comEnd-use components. eastcarb.com
Stereolithography (SLA) Acrylic-based resin with this compound Nanoplatelets (GNPs) (0.5 wt%)GNP addition increases thermal conductivity by over 50%. aip.org Post-curing with UV light is needed to enhance mechanical properties. aip.orgComponents with tailored thermal and mechanical properties.
Fused Deposition Modeling (FDM) Polylactic Acid (PLA) and Exfoliated this compound (EG)The composite material shows electrochemical activity and potential for charge storage. nih.govElectrodes for energy storage devices and sensors. nih.gov

Advanced Characterization Techniques for Graphite Systems

Spectroscopic Analysis of Graphite (B72142) and its Derivatives

Spectroscopic techniques are indispensable for probing the atomic and molecular characteristics of this compound, including its crystal structure, defects, and surface chemistry.

Raman spectroscopy is a powerful, non-destructive technique for characterizing the structure of carbon-based materials. cam.ac.uk It provides detailed information about the quality, defects, doping, and number of layers in graphitic samples. cam.ac.uknih.gov The Raman spectrum of this compound is distinguished by several key peaks, most notably the G band, the D band, and the 2D (or G') band. nih.govnih.gov

G Band: The G band, appearing around 1580 cm⁻¹, is characteristic of the sp²-hybridized carbon atoms in the graphitic lattice and arises from the in-plane vibration of these atoms. nih.gov

D Band: The D band, typically found near 1350 cm⁻¹, is known as the disorder or defect band. nih.gov Its presence indicates structural imperfections such as vacancies, edge defects, or amorphous carbon. The intensity ratio of the D band to the G band (ID/IG) is widely used to quantify the degree of disorder in graphitic materials. nih.gov

2D Band: The 2D band, located at approximately 2700 cm⁻¹, is an overtone of the D band. nih.gov Unlike the D band, it is present even in defect-free this compound. The shape, width, and position of the 2D peak are highly sensitive to the number of graphene layers stacked together. For instance, single-layer graphene exhibits a sharp, single Lorentzian peak, whereas bulk this compound shows a broader, bimodal peak with two components (2D₁ and 2D₂). nih.gov This feature allows for the accurate determination of the number of layers in few-layer graphene samples. cam.ac.uk

The analysis of these bands provides a "fingerprint" of the graphitic material, enabling assessment of crystalline quality, layer thickness, and the nature of defects. researchgate.net

Table 1: Key Raman Peaks for this compound Characterization

Raman Band Typical Position (cm⁻¹) Origin Significance
D Band ~1350 Disorder-induced, double-resonance process Indicates presence of structural defects, edges, and disorder. The ID/IG ratio quantifies defect density. nih.govnih.gov
G Band ~1580 In-plane C-C bond stretching (E2g phonon mode) Characteristic of sp²-hybridized carbon materials. nih.gov

| 2D Band (G' Band) | ~2700 | Second-order overtone of the D band | Sensitive to the number of graphene layers and stacking order. Its shape distinguishes single-layer, few-layer, and bulk this compound. cam.ac.uknih.govnih.gov |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.org Based on the photoelectric effect, XPS analyzes the kinetic energies of electrons ejected from a sample when irradiated with X-rays. libretexts.org The binding energy of these ejected electrons is characteristic of the element and its chemical environment. wikipedia.orglibretexts.org

For this compound and its derivatives, XPS is particularly useful for:

Identifying Surface Elements: It can detect all elements except hydrogen and helium, making it ideal for identifying surface contaminants or intentional functional groups containing elements like oxygen and nitrogen. wikipedia.orgrsc.org

Determining Carbon Hybridization: The high-resolution C1s spectrum can be deconvoluted to distinguish between different carbon bonding states. The primary peak for pure this compound is centered around 284.2 eV, corresponding to sp²-hybridized carbon. libretexts.org A peak at a higher binding energy (around 286 eV) indicates the presence of sp³-hybridized carbon. libretexts.org

Characterizing Functional Groups: The C1s spectrum also reveals carbon atoms bonded to other elements. For example, peaks corresponding to C-O (hydroxyl, epoxy), C=O (carbonyl), and O-C=O (carboxyl) bonds appear at higher binding energies than the main sp² C-C peak. frontiersin.orgfrontiersin.org Similarly, the O1s spectrum (around 532 eV) can be analyzed to identify different oxygen-containing functionalities. rsc.orgfrontiersin.org

This detailed surface chemical information is critical for applications where surface interactions, such as in composites and electrochemical systems, are paramount.

Table 2: Typical Binding Energies in XPS Analysis of this compound

Spectrum Peak Binding Energy (eV) Corresponding Chemical State
C1s C=C / C-C (sp²) ~284.2 - 284.8 Graphitic carbon lattice wikipedia.orglibretexts.org
C-C (sp³) ~286.0 Diamond-like or defect carbon libretexts.org
C-O ~286.5 Hydroxyl, Epoxy groups frontiersin.orgfrontiersin.org
C=O ~287.8 Carbonyl groups frontiersin.orgfrontiersin.org
O-C=O ~289.0 Carboxyl groups frontiersin.org

| O1s | O=C / O-C | ~532.0 - 533.0 | Various oxygen functional groups frontiersin.org |

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify chemical functional groups in a material by analyzing the absorption of infrared radiation. researchgate.net While the strong, nonpolar C-C bonds and symmetrical structure of pure this compound result in limited IR absorption signals, FTIR is highly effective for characterizing the functional groups present in this compound derivatives like this compound oxide or functionalized this compound. researchgate.net

The introduction of oxygen-containing groups during oxidation or other chemical treatments creates dipoles, leading to distinct absorption bands in the FTIR spectrum. Common functional groups identified on graphitic materials include:

O-H Stretching: A broad peak typically observed between 3000 and 3500 cm⁻¹, indicating the presence of hydroxyl groups and adsorbed water molecules. researchgate.netacs.org

C-H Stretching: Peaks around 2930 cm⁻¹ can indicate the symmetric stretching vibrations of C-H bonds. frontiersin.orgfrontiersin.org

C=O Stretching: A sharp peak around 1720-1740 cm⁻¹ is characteristic of carbonyl groups, often from carboxylic acid or ketone functionalities.

C=C Stretching: A peak around 1630 cm⁻¹ corresponds to the skeletal vibrations of the graphitic domains. frontiersin.orgfrontiersin.org

C-O Stretching: Absorption bands in the region of 1010-1250 cm⁻¹ are attributed to C-O-C (epoxy) or C-O (alkoxy) linkages. acs.org

FTIR provides complementary information to XPS, confirming the presence of specific functional groups on the surface and within the bulk of the material.

Table 3: Common FTIR Absorption Bands for Functionalized this compound

Wavenumber (cm⁻¹) Vibration Mode Associated Functional Group
3000 - 3500 (broad) O-H stretching Hydroxyl groups, adsorbed water researchgate.net
~2930 C-H stretching Aliphatic C-H bonds frontiersin.orgfrontiersin.org
~1730 C=O stretching Carbonyl, Carboxyl groups
~1630 C=C aromatic stretching Skeletal vibration of graphitic domains frontiersin.orgfrontiersin.org
1010 - 1250 C-O stretching Epoxy, Alkoxy groups acs.org

| ~807 | Out-of-plane bending | Tris-s-triazine rings (in g-C₃N₄) mdpi.com |

Microscopic and Nanoscopic Structural Elucidation

Microscopy techniques are essential for the direct visualization of the morphology, texture, and atomic structure of this compound, providing a visual complement to the data obtained from spectroscopy.

Scanning Electron Microscopy (SEM) is a versatile technique for imaging the surface topography and morphology of materials at the micro- and nanoscale. blue-scientific.com An electron beam is scanned across the sample's surface, and the resulting signals (such as secondary electrons) are used to generate an image. For this compound, SEM is widely used to study:

Particle Size and Shape: SEM images clearly reveal the morphology of this compound particles, distinguishing between the flaky appearance of natural this compound and the more spherical shape of synthetic or processed this compound. blue-scientific.com

Surface Texture: The technique provides high-resolution views of the surface texture, showing features like wrinkles, cracks, and pores on the this compound flakes. youtube.com

Porosity and Exfoliation: In materials like exfoliated this compound, SEM can visualize the characteristic "worm-like" or accordion structure, providing qualitative information about the degree of exfoliation and the resulting porous network. encyclopedia.pub

Dispersion in Composites: SEM is also used to assess how well this compound or its derivatives are dispersed within a matrix material, which is crucial for the performance of composites.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of materials at the atomic level. mdpi.com In TEM, a beam of electrons is transmitted through an ultra-thin sample. The interaction of the electrons with the sample forms an image that reveals fine structural details.

High-Resolution TEM (HR-TEM) is particularly powerful for analyzing this compound systems and can be used to:

Directly Image Graphene Layers: When oriented correctly, the edges of graphene layers can be seen as distinct dark lines, allowing for a direct count of the number of layers in a flake and measurement of the interlayer spacing (typically ~0.34 nm).

Identify Atomic-Scale Defects: TEM can resolve point defects (like single and double vacancies), line defects (dislocations), and topological defects (such as Stone-Wales defects, which involve non-hexagonal rings). mdpi.comresearchgate.net The development of aberration-corrected TEM has even made it possible to directly image pentagonal and heptagonal carbon rings within a graphitic structure. royalsocietypublishing.org

Analyze Crystallinity: Selected Area Electron Diffraction (SAED), a technique available in TEM, provides information about the crystalline structure of the material. Sharp, ordered spots indicate a highly crystalline structure, while diffuse rings suggest a more amorphous or polycrystalline nature. researchgate.net

TEM is an indispensable tool for fundamental studies of the graphitic lattice, providing direct evidence of layer stacking, crystallinity, and the nature of structural defects that govern the material's properties. mdpi.com

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. medium.comazonano.com In the context of this compound systems, AFM is instrumental in visualizing the surface morphology, including features such as atomic steps, wrinkles, defects, and variations in thickness. medium.com The technique operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The deflections of the cantilever, caused by forces between the tip and the surface, are monitored to create a topographical image. aps.org

AFM can be operated in various modes, such as non-contact or tapping mode, to minimize damage to the delicate layered structure of this compound while still achieving high-resolution images. medium.com This capability allows for the direct measurement of the thickness of this compound flakes, which is crucial for distinguishing between single-layer graphene, few-layer graphene, and bulk this compound. medium.com

Beyond topographical imaging, AFM can also probe local functional properties of this compound. wiley.com Techniques such as Kelvin Probe Force Microscopy (KPFM), an AFM-based method, can map the surface potential and work function of this compound, revealing variations over different features like wrinkles and step edges. azonano.comwiley.com This provides insights into the local electronic properties. Furthermore, AFM can be used to investigate mechanical properties such as adhesion and modulus at the nanoscale, which has shown a correlation with the electronic properties of graphene, a single layer of this compound. wiley.com The ability to correlate surface structure with local physical properties makes AFM a powerful tool for the comprehensive characterization of this compound systems. wiley.com

Table 1: Applications of AFM in this compound Characterization

Feature/PropertyDescriptionReference
Surface Topography High-resolution imaging of surface features like atomic steps, wrinkles, and defects. medium.com
Layer Thickness Measurement of the height of this compound flakes to determine the number of layers. medium.com
Local Electronic Properties Mapping of surface potential and work function using Kelvin Probe Force Microscopy (KPFM). azonano.comwiley.com
Local Mechanical Properties Probing of nanoscale adhesion and modulus. wiley.com

Diffraction and Scattering Methods for Crystalline Structure

X-ray Diffraction (XRD) for Crystallinity and Interlayer Spacing

X-ray Diffraction (XRD) is a primary and widely used non-destructive technique for analyzing the crystalline structure of materials like this compound. carbonatik.com It provides valuable information about the crystal structure, degree of crystallinity, interlayer spacing (d-spacing), and the presence of different phases or impurities. carbonatik.comect-journal.kz The technique works by directing X-rays onto a sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is characteristic of the material's crystal lattice.

For this compound, which possesses a hexagonal crystal structure composed of stacked layers of carbon atoms in a honeycomb lattice, XRD patterns show distinct peaks corresponding to specific crystallographic planes, such as (002), (100), and (101). carbonatik.com The position of the (002) peak is particularly important as it is used to calculate the interlayer spacing, or d-spacing, between the graphene layers using Bragg's law. carbonatik.comsibran.ru In an ideal, defect-free this compound single crystal, the interlayer spacing is approximately 3.354 Å. sibran.ru However, this value can vary; for instance, turbostratic carbon structures, which have a more disordered stacking of layers, exhibit a larger d-spacing of around 3.440 Å. sibran.ru

The sharpness and intensity of the XRD peaks are indicative of the degree of crystallinity. carbonatik.com Sharper, more intense peaks suggest a higher degree of crystalline order and larger crystallite size. rsc.org Conversely, broader peaks indicate a more amorphous or disordered structure. The degree of graphitization, a measure of how closely the structure resembles that of perfect this compound, can be calculated from the experimentally determined d-spacing. sibran.rursc.org For example, as the graphitization temperature of a carbon material increases, the d-spacing decreases, approaching the ideal value for this compound. rsc.org

Table 2: XRD Parameters for Different Carbon Structures

ParameterIdeal this compoundTurbostratic CarbonSynthetic this compound (at 2700 °C)Reference
Interlayer Spacing (d₀₀₂) (Å) 3.3543.4403.369 sibran.rursc.org
Characteristic XRD Peak Sharp, intense (002) peak at ~26.5° 2θ (Cu Kα)Broad (002) peakWell-defined (002) peak carbonatik.com

Other Analytical Techniques for Material Composition and Porosity

Thermogravimetric Analysis (TGA) for Thermal Stability and Composition

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature under a controlled atmosphere. tainstruments.com For this compound, TGA is a valuable tool for determining its thermal stability, purity, and composition. carbonatik.com The analysis involves heating a small amount of the this compound sample at a constant rate and continuously monitoring its weight. carbonatik.com

Pure this compound is known for its high thermal stability, remaining stable at temperatures exceeding 3000°C in an inert atmosphere. carbonatik.com In an oxidizing atmosphere, such as air, this compound begins to oxidize and lose mass at high temperatures. The onset temperature of this mass loss is an indicator of its thermal stability. This decomposition temperature can be influenced by factors such as particle size and crystallinity; more crystalline this compound tends to oxidize at higher temperatures, typically between 850-950°C. tainstruments.comcarbonatik.com Studies have shown a direct correlation between particle size and the maximum decomposition temperature, with larger particles exhibiting higher thermal stability. mdpi.com

TGA is also effectively used to determine the composition of this compound samples. By analyzing the mass loss at different temperature ranges, one can quantify various components:

Moisture content: Mass loss observed up to 150°C. carbonatik.com

Volatile matter: Mass loss occurring between 150°C and 600°C. carbonatik.com

Fixed carbon (this compound): The major mass loss corresponding to the oxidation of this compound, typically between 600°C and 1000°C in air. carbonatik.com

Ash content: The residual mass remaining after heating to high temperatures (e.g., 1000°C), which represents non-combustible, inorganic impurities. carbonatik.com

This quantitative analysis allows for the assessment of this compound purity, with high-quality this compound showing low moisture, volatile matter, and ash content, and a high percentage of fixed carbon. carbonatik.com

Table 3: TGA-Derived Compositional Analysis of Vein this compound

ComponentTypical Temperature Range (°C)High-Quality Vein this compound ContentReference
Moisture Up to 150<1% carbonatik.com
Volatile Matter 150 - 600<2% carbonatik.com
Fixed Carbon 600 - 1000 (in air)>95% carbonatik.com
Ash Residue after 1000°C<2% carbonatik.com

Inductively Coupled Plasma (ICP) Spectroscopy for Elemental Analysis

Inductively Coupled Plasma (ICP) Spectroscopy is a highly sensitive analytical technique used for the determination of trace and ultra-trace elemental impurities in a material. For high-purity this compound, where the presence of even minute quantities of certain elements can significantly affect its properties, ICP is a critical quality control tool. researchgate.net The two main variants of this technique are ICP-Atomic Emission Spectrometry (ICP-AES), also known as ICP-Optical Emission Spectrometry (ICP-OES), and ICP-Mass Spectrometry (ICP-MS).

The analysis typically requires the sample to be introduced into the plasma in a liquid form. For this compound, this presents a challenge due to its chemical inertness. A common sample preparation method involves the complete acid decomposition of the this compound matrix. rsc.org This can be achieved by digesting the sample in a mixture of strong acids, such as sulfuric acid (H₂SO₄), perchloric acid (HClO₄), and nitric acid (HNO₃), often with the aid of microwave heating. researchgate.netrsc.org Once the this compound is fully dissolved, the resulting solution can be analyzed by ICP-AES or ICP-MS to quantify the concentration of various impurity elements. rsc.org

Alternatively, to avoid the time-consuming and contamination-prone digestion process, direct solid sampling techniques have been developed. spectro.com Laser Ablation (LA)-ICP-MS allows for the direct analysis of the solid this compound sample by using a laser to ablate a small amount of material, which is then transported into the plasma for analysis. nih.gov Another method is Electrothermal Vaporization (ETV)-ICP-OES, where a small amount of the solid sample is placed in a this compound furnace, vaporized, and then introduced into the ICP. spectro.comacs.org These direct analysis methods can achieve very low detection limits, often in the nanogram per gram (ng/g) range, and minimize sample preparation errors. nih.govacs.org

Table 4: Common Impurities in this compound Determined by ICP Spectroscopy

ElementSymbolTypical Concentration Range in High-Purity this compoundReference
CalciumCaµg/g rsc.org
IronFeµg/g rsc.org
NickelNiµg/g rsc.org
StrontiumSrµg/g rsc.org
TitaniumTiµg/g rsc.org
VanadiumVµg/g rsc.org
BoronBng/g to µg/g researchgate.net

Brunauer–Emmett–Teller (BET) for Surface Area and Porosity

The Brunauer–Emmett–Teller (BET) method is a widely used analytical technique for determining the specific surface area and porosity of solid and porous materials. measurlabs.com The analysis is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. canadacarbon.com By measuring the amount of gas adsorbed at various pressures, a BET isotherm is generated, from which the specific surface area, expressed in square meters per gram (m²/g), is calculated. researchgate.net

For this compound, the specific surface area is a critical parameter as it influences its interaction with other materials, which is particularly important in applications such as batteries and composites. The surface area of a solid is related to its particle size and porosity; smaller particles and higher porosity generally lead to a larger surface area. canadacarbon.com The BET technique can provide detailed information not only on the total surface area but also on the pore volume and pore size distribution. canadacarbon.comresearchgate.net

The specific surface area of this compound can vary significantly depending on its origin (natural or synthetic) and processing. For example, reported BET values for different synthetic graphites have ranged from 1.33 m²/g to 19.38 m²/g, while natural graphites have shown values in the range of 1.32 m²/g to 7.56 m²/g. canadacarbon.com These variations highlight the importance of BET analysis in characterizing different grades of this compound for specific applications. The method provides essential data for comparing different this compound samples and understanding how their surface properties might affect their performance. canadacarbon.com

Table 5: BET Surface Area for Different this compound Types

This compound TypeBET Specific Surface Area (m²/g)Reference
Synthetic this compound (Example 1) 1.33 canadacarbon.com
Synthetic this compound (Example 2) 2.77 canadacarbon.com
Synthetic this compound (Range) 1.33 - 19.38 canadacarbon.com
Natural this compound (Example 1) 1.32 canadacarbon.com
Natural this compound (Range) 1.32 - 7.56 canadacarbon.com
Miller Hydrothermal this compound Flotation Concentrate 2.227 canadacarbon.com

Theoretical and Computational Investigations of Graphite

Electronic Structure Calculations for Graphite (B72142) Systems

The electronic structure of this compound, particularly the behavior of its electrons, is central to its unique properties, including its electrical conductivity. uantwerpen.becloudfront.net Theoretical calculations are essential for describing and predicting this electronic behavior.

Density Functional Theory (DFT) Applications in this compound Studies

Density Functional Theory (DFT) is a widely used ab initio method for investigating the electronic structure and properties of materials like this compound. nih.govuni-stuttgart.de DFT calculations can provide detailed information about the valence charge density, band structure, and density of states in this compound. scispace.com Studies employing DFT have been used to analyze the electronic structure of hexagonal this compound, often utilizing nonlocal ionic pseudopotentials and a plane-wave basis set. scispace.com DFT is also applied to study modified this compound systems, such as lithium-intercalated this compound, to understand changes in electronic structure upon intercalation. nih.govresearchgate.netaps.org Furthermore, DFT investigations extend to this compound oxide, exploring the impact of oxidation levels and the presence of functional groups on the electronic properties and structure. researchgate.netresearchgate.netustc.edu.cn DFT calculations have also been used to investigate the functionalization of graphene, a single layer of this compound, with carbenes, showing that this process can induce a band gap opening. acs.org

Tight-Binding Model Approaches for this compound Electronic Structures

The tight-binding model provides a simplified yet effective approach to describe the electronic band structure of this compound, particularly focusing on the electrons which are dominant near the Fermi energy. uantwerpen.becloudfront.netaps.org This model considers the interactions between atomic orbitals, primarily the orbitals, on neighboring carbon atoms. uantwerpen.becloudfront.netaps.org Tight-binding calculations have been used to investigate the evolution of the electronic structure from single graphene layers to bulk this compound, showing the transition from a zero-gap semiconductor to a semimetal. uantwerpen.bebohrium.com The model is particularly useful for understanding the band structure around the K point in the Brillouin zone, where the valence and conduction bands touch in a single graphene layer. uantwerpen.bebohrium.comwfu.edu

Slonczewski-Weiss-McClure (SWM) Model Parametrization

The Slonczewski-Weiss-McClure (SWM) model is a semi-phenomenological tight-binding model specifically developed to describe the electronic band structure of bulk this compound with Bernal (ABAB) stacking, particularly in the vicinity of the Fermi level. cloudfront.netresearchgate.netfu-berlin.de This model utilizes a 4x4 Hamiltonian and involves seven parameters (, and ) that describe various hopping and interlayer interaction energies. cloudfront.netfu-berlin.de These parameters are typically determined by fitting the model to experimental data or results from ab initio calculations. scispace.comfu-berlin.de The SWM model has been successful in describing experimental data related to this compound's electronic properties, although its ability to fully describe van der Waals interactions between layers has been a subject of more recent investigation. cloudfront.net

Band Structure and Density of States Analysis

Analysis of the band structure and density of states (DOS) is fundamental to understanding the electronic behavior of this compound. The band structure illustrates the allowed energy levels for electrons as a function of their momentum within the crystal lattice, while the DOS describes the number of available electronic states per unit energy. wikipedia.orgyork.ac.uk

This compound is characterized as a semimetal, possessing a small overlap between its valence and conduction bands, leading to a finite density of states at the Fermi level. uantwerpen.bebohrium.comresearchgate.net In contrast, a single layer of graphene is a zero-gap semiconductor with a linear, Dirac-like spectrum around the Fermi energy, where the DOS is zero at the Dirac point. uantwerpen.bebohrium.comresearchgate.netanalis.com.my The transition from graphene to bulk this compound involves a change in the band structure, with the introduction of interlayer interactions lifting degeneracies and leading to the semimetallic character. uantwerpen.bebohrium.comfu-berlin.de

DFT and tight-binding calculations are commonly used to compute the band structure and DOS of this compound and its derivatives. scispace.comyork.ac.ukresearchgate.netanalis.com.my These calculations reveal features such as the Dirac cone structure near the K point in reciprocal space and the shape of the Fermi surface, which is highly elongated in this compound. fu-berlin.descielo.br The DOS near the Fermi level is particularly important as it influences properties like electrical conductivity. wikipedia.orgarxiv.org Studies have shown that stacking faults in hexagonal this compound can induce localized interface bands near the Fermi energy, leading to a peak in the local density of states. arxiv.org

Table 1: Illustrative Electronic Structure Parameters (Conceptual)

Parameter TypeDescriptionTypical Range/Value (eV)Relevant Model/Method
Interlayer Hopping ()Interaction between nearest A-B atoms in adjacent layers~0.3 - 0.4SWM, Tight-Binding
In-plane Hopping ()Interaction between nearest A-B atoms in the same layer~2.5 - 3.1SWM, Tight-Binding
Band OverlapOverlap between valence and conduction bands~0.04 - 0.05SWM, DFT
Band Gap (Graphene)Energy gap at the Dirac point0Tight-Binding, DFT

Note: The values provided are illustrative and can vary depending on the specific computational method, parameters, and study.

Molecular Dynamics (MD) Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of atoms and molecules in this compound systems, including their interactions with other substances and interfaces. diva-portal.orgmdpi.com MD simulations model the trajectories and interactions of particles over time, providing insights into material properties and phenomena at the nanoscale. diva-portal.orgresearchgate.net

Interfacial Phenomena Simulations (e.g., this compound-Electrolyte Interfaces)

MD simulations are extensively used to investigate interfacial phenomena involving this compound, particularly at this compound-electrolyte interfaces, which are crucial in applications like lithium-ion batteries. researchgate.netntnu.no These simulations can model the behavior of electrolyte molecules and ions near the this compound surface, providing information about the structure of the electric double layer and ion transport. researchgate.netrsc.org

Simulations of this compound-electrolyte interfaces in lithium-ion batteries aim to understand processes such as lithium intercalation and the formation of the solid electrolyte interphase (SEI) layer. researchgate.netnih.gov MD can reproduce experimentally observed phenomena, such as the minimum in capacitance at the point of zero charge, attributed to the quantum capacitance contribution. researchgate.net Studies have shown that MD simulations can reveal the distribution of electrolyte components near the this compound anode, with higher concentrations of certain ions like lithium ions and ethylene (B1197577) carbonate observed near the surface. ntnu.no

MD simulations also provide insights into the interactions of this compound with water and other solvents, which is relevant for understanding phenomena like swelling in this compound oxide. ustc.edu.cndiva-portal.orgacs.org Force fields consistent with experimental contact angles are developed and used in MD simulations to accurately model water interactions with graphene and this compound. acs.org These simulations help to understand the wetting behavior and the influence of surface properties and contamination on the interaction. acs.org

Furthermore, MD simulations are employed to study the mechanical behavior of this compound under various conditions, including impact and irradiation, providing insights into deformation and damage mechanisms. researchgate.netacs.orgfrontiersin.orgnih.gov These simulations can model the dynamic response of this compound structures and the interactions between layers under mechanical stress. researchgate.netacs.orgnih.gov

Table 2: Examples of MD Simulation Parameters (Conceptual)

ParameterDescriptionTypical Value/TypeRelevant Phenomenon
Force FieldDescribes interatomic interactionsAIREBO, Lennard-Jones, etc.All simulations
Simulation TimeDuration of the simulationNanosecondsDynamic processes
System SizeNumber of atoms/molecules in the simulation boxThousands to MillionsBulk properties, Interfaces
Boundary ConditionsTreatment of system edgesPeriodicBulk systems, Interfaces
TemperatureSimulation temperatureRoom temperature, etc.Thermal effects, Dynamics

Note: The values and types provided are illustrative and depend on the specific simulation being performed.

Thermal Exfoliation and Degradation Mechanisms at the Atomic Scale

Computational studies have provided significant insights into the thermal exfoliation and degradation mechanisms of this compound, particularly focusing on this compound oxide (GO) as a precursor for graphene production. Molecular dynamics simulations, often guided by electronic structure calculations, are employed to examine the behavior of GO upon heating. For instance, simulations have investigated GO heated to room temperature (300 K) and thermal exfoliation temperatures (e.g., 1323 K). researchgate.netcapes.gov.bracs.org

At elevated temperatures, hydrogen-transfer reactions that catalyze the migration of epoxide groups have been observed. researchgate.netcapes.gov.bracs.org At 1323 K, the evolution of carbon monoxide (CO) has also been noted, and computational studies have helped elucidate the mechanisms behind this process. researchgate.netcapes.gov.bracs.org This CO evolution is considered a plausible explanation for the significant carbon mass loss (around 30%) observed during the experimental thermal exfoliation of GO. researchgate.netcapes.gov.bracs.org

Further computational studies on hydrated this compound oxide at high temperatures using thermally accelerated molecular dynamics simulations based on ab initio density functional theory suggest that GO can be more heat resilient than some organic materials. researchgate.netnanoten.comaps.orgarxiv.org These studies provide microscopic insight into reactions involving water and functional groups like epoxy-O and OH bonded to graphene layers, and describe the swelling of the structure by water vapor pressure at elevated temperatures. researchgate.netnanoten.comaps.orgarxiv.org Simulations indicate that the system can withstand temperatures up to approximately 2500 K before the graphitic layers begin decomposing. nanoten.comaps.orgarxiv.org

The mechanical properties of GO have also been examined computationally, revealing that while significantly weaker than pristine graphene in tensile deformation (fracture stress of 116 GPa for graphene), GO still possesses considerable strength (fracture stress of 63 GPa) if large defects are absent. researchgate.netcapes.gov.bracs.orgacs.org Simulations have also explored the role of specific defects, such as epoxide line defects, finding that they may not play a major role in the fracture process due to a high observed fracture stress (97 GPa). researchgate.netcapes.gov.bracs.orgacs.org

Micromechanical exfoliation, another method for producing graphene from this compound, has also been investigated at the atomistic scale using molecular dynamics simulations. nih.govscispace.com These studies utilize forcefields designed to represent graphene's dispersion interactions and have revealed different exfoliation mechanisms depending on the adhesive used. nih.govscispace.com A peeling mechanism involving a mix of shearing and normal mode exfoliation has been observed to promote the synthesis of single or few-layer graphene. nih.govscispace.com The strength of dispersion interactions between the this compound stack and the polymer adhesive influences the exfoliation mechanism. scispace.com

Peptide-mediated exfoliation of graphene in aqueous media has also been studied using molecular simulations. acs.org These simulations investigate the energy required to separate a graphene sheet from a this compound stack in the presence and absence of exfoliating peptides. acs.org While the free-energy barrier for exfoliation might be lower without the peptide under sonication, the peptide significantly increases the energy barrier to sheet reunification, leading to stable aqueous graphene dispersions. acs.org

Interlayer Interactions and Delamination Modeling

Understanding interlayer interactions is fundamental to modeling the behavior of layered materials like this compound and its derivatives. Computational methods, including density functional theory (DFT) and molecular mechanics, are widely used to study these interactions and model phenomena such as delamination. wright.eduumanitoba.ca

Interlayer interactions and stable configurations in this compound oxide have been calculated using approaches like the local density approximation in DFT for periodic structures and molecular mechanics based on universal force fields for nanosheets. wright.edu Studies on the exfoliation of graphene oxide in water suggest that intercalation of water molecules between layers, stabilized by hydrogen bonds, is the primary exfoliation mechanism, rather than simple sliding of layers without water. wright.edu

Quantum chemistry methods have been employed to investigate the nature of interlayer interactions between graphene fragments in different stacking arrangements, such as AB and AA stacking. umanitoba.ca These studies have shown that the AB stacking pattern, which is the ground state of this compound, is characterized by effective interband orbital interactions that are largely absent in AA stacking. umanitoba.ca The vanishing of these interactions in AA stacking leads to electronic decoupling between graphene layers and a significant reduction in bonding interaction. umanitoba.ca The Pauli repulsion is also identified as a main force influencing the interlayer distance based on stacking patterns. umanitoba.ca

Ab initio calculations of both ABC- and AB-stacked graphites have been used to derive interlayer potentials as a function of interlayer spacing. scienceopen.comresearchgate.net These potentials, obtained using methods like the modified Möbius inversion method, are then used to calculate basic physical properties of this compound. scienceopen.comresearchgate.net The consistency between calculated and experimental phonon dispersions for AB-stacked this compound validates these interlayer potentials. scienceopen.comresearchgate.net Furthermore, these potentials can be used to predict layer-related properties in nonideal structures, including exfoliation energy, cleavage energy, stacking fault energy, and surface energy. scienceopen.comresearchgate.net

Delamination in this compound-reinforced composite materials is a critical failure mode that has been extensively studied using computational modeling techniques. scilit.comresearchgate.netmdpi.comasme.orgnasa.gov Methods like the Virtual Crack Closure Technique (VCCT) integrated with finite element models (FEM) are used to predict interlaminar fracture energy. scilit.commdpi.comasme.org Analytical models are also developed to calculate critical fracture energy, showing good agreement with experimental data. scilit.commdpi.com

Computational models for this compound degradation in nuclear reactor environments also consider the effects of oxidation and irradiation on material properties and the resulting stresses that can lead to component failure. osti.govinl.govinl.govnrc.gov These models incorporate changes in thermal conductivity, elastic modulus, coefficient of thermal expansion, and irradiation-induced swelling as functions of temperature, dose, and density (in the case of oxidation). inl.govnrc.gov

Advanced Computational Methodologies for this compound Research

Advanced computational methodologies are continuously being developed and applied to gain deeper insights into the properties and behavior of this compound and its related materials.

Monte Carlo Based Schemes for this compound Oxide Formation

Monte Carlo based schemes have been developed and implemented for simulating the formation of this compound oxide (GO). researchgate.netcapes.gov.bracs.orgacs.org These schemes often employ techniques like the Rosenbluth factor to select intermediate structures, aiming to generate stable, low-energy, and realistic GO configurations. researchgate.netcapes.gov.bracs.orgacs.org Such simulations have successfully produced GO models with structural characteristics in good agreement with experimental observations, such as interplanar spacing and the dominance of epoxide and hydroxyl functional groups on the basal planes. researchgate.netcapes.gov.bracs.orgacs.org The simulations also capture the wrinkled nature of individual GO sheets and the significant impact of hydrogen bonding on structural stability. researchgate.netcapes.gov.bracs.orgacs.org

Kinetic Monte Carlo (KMC) simulations are also utilized to study processes like the oxidation of this compound. aiaa.orgaiaa.orgacs.org These models can simulate pitting on carbon surfaces at various scales, from single pits to the interaction of multiple pits and grain boundaries. aiaa.orgaiaa.org KMC frameworks have been extended to multilayer graphene and this compound oxidation, considering the physical blockage of oxygen adsorption on subsurface layers as a key factor in three-dimensional pitting. aiaa.org Atomistic KMC simulations investigate oxidation at the atomic scale, focusing on the influence of oxygen adsorption pathways on carbon oxidation and CO formation. acs.org

Multiscale Modeling Approaches for this compound Systems

Multiscale modeling approaches are essential for studying this compound systems, which exhibit phenomena spanning a wide range of length and time scales, from atomic interactions to macroscopic material behavior. kit.eduworldscientific.comharvard.eduutoronto.caasme.orgmdpi.comcecam.orgresearchgate.netarxiv.org These methodologies aim to bridge different levels of description, integrating information from nanoscale simulations with continuum mechanics or other mesoscale/macroscale models.

One goal of multiscale modeling is to analyze macroscale phenomena using information obtained from the microscale. harvard.edu This often involves interlinking different formalisms to construct accurate models, technically implemented in workflows. kit.educecam.org Multiscale methods are particularly relevant for carbon-based systems like graphene and carbon nanotubes. kit.edu Challenges in developing effective multiscale methods include developing proper coupling schemes between different scales, respecting boundary conditions, and ensuring error control and numerical stability. cecam.org

Multiscale finite element models are used to study the structural behavior of this compound, particularly in applications like nuclear reactor cores. worldscientific.com These models incorporate details of the this compound microstructure, such as filler particles and porosity, to understand their influence on mechanical properties like stress-strain response and fracture characteristics. worldscientific.com Different models are considered to span various length-scales, from millimeter to centimeter dimensions. worldscientific.com

Concurrent multiscale modeling techniques, such as the Bridging Cell Method (BCM), are applied to simulate failure at interfaces involving this compound, such as polymer/graphite interfaces. utoronto.caasme.org These methods couple atomistic and continuum formulations to study phenomena like crack growth and fiber-matrix debonding in composite microstructures. utoronto.ca The BCM has been demonstrated to create a seamless coupling between domains and accurately predict material behavior compared to experimental results. utoronto.ca

Multiscale simulations are also employed to study the adsorption of ions on this compound surfaces, relevant for applications like batteries. researchgate.netarxiv.org These approaches can combine quantum Monte Carlo calculations to benchmark electronic DFT functionals at the atomic scale with molecular density functional theory to study adsorption in the presence of a solvent. researchgate.netarxiv.org

In the context of chemical vapor deposition (CVD) processes for materials like this compound plates or SiC coatings, multiscale coupling modeling integrates nanoscale methods (DFT, molecular dynamics), mesoscale methods (phase-field models, kinetic Monte Carlo), and macroscale methods (computational fluid dynamics) to provide a comprehensive understanding of the process. mdpi.com

Interactive Table: Computational Methods and Applications in this compound Research

Computational MethodApplication AreaKey Findings / Contributions
Molecular Dynamics (MD)Thermal exfoliation and degradation of GOElucidated hydrogen-transfer reactions and CO evolution at high temperatures. researchgate.netcapes.gov.bracs.org Studied mechanical properties and defect influence. researchgate.netcapes.gov.bracs.orgacs.org Investigated micromechanical and peptide-mediated exfoliation. nih.govscispace.comacs.org
Density Functional Theory (DFT)Interlayer interactions, exfoliation in waterCalculated interlayer interactions and stable configurations in GO. wright.edu Showed water intercalation is key for GO exfoliation in solution. wright.edu Investigated nature of interlayer interactions in different stacking. umanitoba.ca
Ab initio calculationsInterlayer potentials, layer-related propertiesDerived interlayer potentials for different stacking arrangements. scienceopen.comresearchgate.net Predicted exfoliation energy, stacking fault energy, etc. scienceopen.comresearchgate.net
Finite Element Method (FEM)Delamination modeling, structural degradationPredicted interlaminar fracture energy using VCCT. scilit.commdpi.comasme.org Modeled structural behavior and degradation in nuclear this compound. osti.govinl.govinl.govnrc.gov
Monte Carlo (MC) SchemesThis compound oxide formationSimulated realistic GO structures with accurate interplanar spacing and functional group distribution. researchgate.netcapes.gov.bracs.orgacs.org
Kinetic Monte Carlo (KMC)This compound oxidation, pitting mechanismsSimulated pitting on carbon surfaces, including multilayer graphene and this compound. aiaa.orgaiaa.orgacs.org Investigated influence of oxygen adsorption pathways. acs.org
Multiscale ModelingStructural behavior, interfaces, adsorption, CVDBridged different length/time scales for complex phenomena. kit.eduworldscientific.comharvard.eduutoronto.caasme.orgmdpi.comcecam.orgresearchgate.netarxiv.org Applied to nuclear this compound, polymer/graphite interfaces, ion adsorption, and CVD processes. worldscientific.comutoronto.caasme.orgmdpi.comresearchgate.netarxiv.org

Graphite Intercalation Compounds: Research Perspectives

Fundamental Principles of Intercalation in Graphite (B72142) Lattices

Intercalation in this compound involves the insertion of guest species into the interlayer spaces, or galleries, of the this compound lattice. wikipedia.orgwikipedia.orgbohrium.com This process is often accompanied by charge transfer between the guest and the this compound layers, leading to the formation of ionic or semi-ionic bonds. wikipedia.orgwikipedia.org The energy required to expand the van der Waals gap between the carbon sheets is typically compensated by this charge transfer. wikipedia.org The host-guest interaction is primarily driven by redox reactions. wikipedia.org

This compound's structure consists of hexagonal carbon layers stacked in various configurations, most commonly ABAB (Bernal stacking) in pristine this compound. mdpi.comarxiv.orgfrontiersin.org Upon intercalation, the distance between the carbon sheets increases significantly. wikipedia.orgwikipedia.org For example, upon Ca intercalation, the interlayer distance increases from 3.35 Å to 4.524 Å. wikipedia.org The carbon-carbon distance within the layers also undergoes a slight increase, from 1.42 Å to 1.444 Å in CaC₆. wikipedia.org

Intercalation can occur with both reducing agents (donors), such as alkali metals (e.g., K, Rb, Cs, Li, Ca, Ba), and strong oxidants (acceptors), such as metal halides (e.g., FeCl₃, NiCl₂, CuCl₂, MnCl₂, AlCl₃, GaCl₃, ZrCl₄, PtCl₄), acids (e.g., H₂SO₄, HClO₄, HNO₃), and halogens (e.g., Br₂, Cl₂). wikipedia.orgwikipedia.orgeurophysicsnews.orgoup.comacs.org Donor GICs involve electron transfer from the intercalant to the this compound layers, while acceptor GICs involve electron withdrawal from the this compound layers by the intercalant. wikipedia.orgbohrium.comoup.com

Synthesis Methodologies for this compound Intercalation Compounds

The synthesis of GICs can be achieved through various methods, broadly categorized into chemical and electrochemical routes. bohrium.com The specific method employed depends on the nature of the intercalant and the desired GIC stage and properties. europhysicsnews.orgoup.com

Chemical Intercalation Routes

Chemical intercalation typically involves treating this compound with a strong oxidizing or reducing agent in the presence of the guest species. wikipedia.orgwikipedia.org This method is often carried out in a controlled environment, such as a two-zone furnace for gas-phase intercalation, where the temperatures of the this compound and the intercalant are independently controlled. europhysicsnews.orgtandfonline.com

Examples of chemical synthesis include the preparation of potassium this compound (KC₈) by melting potassium over this compound powder, resulting in a bronze-colored, pyrophoric material. wikipedia.org this compound bisulfate ([C₂₄]⁺[HSO₄]⁻·2H₂SO₄) and this compound perchlorate (B79767) can be prepared by treating this compound with strong oxidizing agents in the presence of strong acids like sulfuric acid or perchloric acid. wikipedia.orgwikipedia.org Chemical routes have also been used to synthesize this compound perfluorooctanesulfonate (B1231939) using oxidants like K₂MnF₆ in hydrofluoric acid or mixed acid solutions. acs.org

Chemical intercalation can lead to the formation of different stages depending on the reaction conditions. acs.org For instance, the reaction of this compound with K₂MnF₆ in hydrofluoric acid can yield a solid solution of stage 2 and stage 3 GICs. acs.org

Electrochemical Intercalation Processes

Electrochemical intercalation involves using an electrochemical cell where this compound serves as an electrode, and the guest species are ions in an electrolyte. acs.orgbohrium.comhkust.edu.hk By applying a potential, ions are driven into or out of the this compound layers. wikipedia.org This method offers better control over the intercalation process and can be used to synthesize GICs with specific compositions and stages. bohrium.comeurophysicsnews.org

Electrochemical intercalation has been successfully applied to various substances, including acids and ionic species. europhysicsnews.org For example, electrochemical oxidation of this compound in concentrated sulfuric acid can lead to the formation of stage 1 this compound bisulfate GIC. acs.org Electrochemical methods are also used for the intercalation of anions like PF₆⁻, BF₄⁻, TFSI⁻, AlCl₄⁻, and ClO₄⁻ in dual-ion batteries. researchgate.net

Electrochemical synthesis allows for the preparation of GICs with low or non-sulfur content by using different electrolytes, such as ZnCl₂ and FeCl₃ aqueous solutions, organic acids, or dilute sulfuric acid solutions. hkust.edu.hk The electrolyte concentration and applied potential are crucial parameters in electrochemical synthesis, influencing the resulting GIC stage. hkust.edu.hk

Some electrochemical intercalation processes can involve a two-step mechanism, such as the intercalation of halogens, where halides are first oxidized to trihalides, followed by chemical intercalation of the halogens into this compound. acs.org

Staging Phenomena and Intercalant Dynamics

One of the most characteristic features of GICs is the staging phenomenon, where the intercalant layers are arranged periodically between the this compound layers. europhysicsnews.orgtandfonline.comresearchgate.netoregonstate.eduacs.orgnih.gov A stage n GIC is defined by having n this compound layers separating successive intercalated layers. wikipedia.orgacs.orgeurophysicsnews.orgarxiv.orgnih.gov In a stage 1 compound, intercalant and this compound layers alternate, while in a stage 2 compound, two this compound layers separate each intercalant layer. wikipedia.orgeurophysicsnews.orgarxiv.orgnih.gov The staging is a result of the interplay between interlayer interactions and the desire of intercalants to maximize their separation while occupying the available galleries. exlibrisgroup.com

The stage index can be influenced by synthesis conditions, such as the temperature difference between the this compound and the intercalant in gas-phase intercalation. tandfonline.com Higher temperatures of the this compound relative to the intercalant generally favor higher stages (more dilute compounds). tandfonline.com

The Daumas-Hérold domain model is often used to describe the staging phenomenon, suggesting that GICs consist of microscopic domains of different stages. oregonstate.eduresearchgate.netmpg.de Intercalant dynamics within the this compound galleries can be fast, with reported speeds exceeding 240 µm/s during stage transitions. acs.org Stage transitions can occur differently depending on the structure of the this compound host, such as highly oriented pyrolytic this compound (HOPG) versus natural flake this compound. acs.org

Intercalant dynamics and distribution within the host lattice are not always uniform and can be influenced by defects in the this compound structure. oup.com Intercalated domains can form grains with different in-plane orientations. oup.com

Structural Modifications Induced by Intercalation

Intercalation significantly modifies the structure of the this compound host. The most prominent change is the expansion of the interlayer distance along the c-axis (perpendicular to the graphene layers). wikipedia.orgwikipedia.orgoup.com This expansion is dependent on the size and nature of the intercalant species. bohrium.com For example, the interlayer distance in this compound perchlorate is 794 picometers (7.94 Å). wikipedia.org

The in-plane lattice constant of the this compound layers also undergoes a slight expansion upon intercalation. wikipedia.orgnih.govacs.org This in-plane expansion has been observed to be linear as a function of the inverse stage for stages III-VI in alkali GICs. nih.govacs.org

The stacking sequence of the this compound layers can also change upon intercalation. mdpi.comarxiv.org While pristine this compound typically has ABAB stacking, stage 1 GICs can form with AAA stacking. mdpi.comarxiv.org Other stacking arrangements can occur in higher stages. tandfonline.comarxiv.org

Structural modifications can be investigated using techniques such as X-ray diffraction (XRD), which is effective for determining the stage number and lattice parameters. bohrium.comoregonstate.eduacs.org Raman spectroscopy is also a valuable tool for analyzing structural changes and the influence of charge transfer and strain on the this compound layers. europhysicsnews.orgnih.govacs.org

Table 1 provides examples of interlayer distances for different GICs.

CompoundStageInterlayer Distance (Å)
Pristine this compound-3.35 wikipedia.org
CaC₆Stage 14.524 wikipedia.org
This compound Perchlorate-7.94 wikipedia.org
CF₃COOH-GICStage 18.10 acs.org
CF₃COOH-GICStage 211.62 acs.org
H₂SO₄-CH₃COOH-GICs (co-intercalated)Stages 1, 27.94 researchgate.net
H₂SO₄-H₃PO₄-GICs (co-intercalated)Stages 1-38.08–8.20 researchgate.net

Theoretical and Experimental Investigations of GIC Electronic Structures

Intercalation significantly alters the electronic structure of this compound, transforming it from a semi-metal into a metallic conductor with a high concentration of charge carriers. mdpi.comtaylorandfrancis.comoup.com The nature of the charge carriers (electrons or holes) depends on whether the intercalant is a donor or an acceptor. oup.com The conductivity of some GICs, such as AsF₅-GIC, can even exceed that of copper, classifying them as synthetic metals. oup.com

The electronic properties of GICs are highly anisotropic, with significantly higher conductivity within the graphene planes compared to between the planes. oup.com This two-dimensional character is inherent to their layered structure. oup.com

Theoretical studies, particularly using density functional theory (DFT), are employed to understand the electronic structure, charge transfer, and bonding in GICs. mdpi.commpg.deaip.orgarxiv.orgarxiv.org These calculations can determine geometric structures, band structures, and spatial charge distributions, revealing the hybridization of orbitals between the intercalant and carbon atoms. mdpi.comarxiv.orgarxiv.org For instance, DFT studies on Li-GICs show a blue shift of the Fermi energy, characteristic of metals, and indicate 2s-2p₂ hybridization between Li and C. mdpi.comarxiv.orgarxiv.org

Experimental techniques such as Raman spectroscopy and X-ray diffraction are used to probe the electronic structure indirectly by analyzing the changes in phonon frequencies and lattice parameters, which are influenced by charge transfer and strain. nih.govacs.orgarxiv.org Reflectivity spectra of alkali GICs have also been used to study the influence of charge transfer on electronic and optical properties. nih.govacs.org

Studies on the electronic properties of GICs are crucial for understanding their behavior in various applications, including energy storage devices like batteries. bohrium.commdpi.comresearchgate.net The electronic structure and charge transfer mechanisms directly impact the capacity and performance of this compound-based electrodes. bohrium.comresearchgate.net

Table 2 summarizes some key electronic properties of GICs compared to pristine this compound.

MaterialElectronic PropertyDescriptionReference
Pristine this compoundSemi-metalLow concentration of free carriers. taylorandfrancis.comoup.com taylorandfrancis.comoup.com
Donor GICsMetallic, n-type conductorHigh concentration of electron carriers due to charge transfer from intercalant. oup.com oup.com
Acceptor GICsMetallic, p-type conductorHigh concentration of hole carriers due to charge transfer to intercalant. oup.com oup.com
AsF₅-GICSynthetic metalConductivity can exceed that of copper. oup.com oup.com
Li-GICs (Stage 1)MetallicExhibits a blue shift of Fermi energy. mdpi.comarxiv.orgarxiv.org mdpi.comarxiv.orgarxiv.org
Li⁺-GICs (Stage 1)Semi-metallicRetains semi-metallic properties similar to this compound. mdpi.comarxiv.orgarxiv.org mdpi.comarxiv.orgarxiv.org

Functionalization Strategies and Derived Carbon Allotropes from Graphite

Chemical Functionalization of Graphite (B72142) Surfaces

The chemical functionalization of this compound surfaces is a critical process for modifying its intrinsic properties to suit various applications. This involves the attachment of different molecules or functional groups to the this compound's basal plane or edges through either covalent or non-covalent interactions. These modifications can enhance dispersibility, introduce new functionalities, and tailor the electronic and chemical characteristics of this compound.

Covalent functionalization involves the formation of a direct chemical bond with the carbon atoms of the this compound lattice. This process often disrupts the sp² hybridization of the carbon atoms, which can alter the electronic properties of the material. azonano.com Common covalent functionalization strategies include:

Oxidation: Treatment with strong oxidizing agents introduces oxygen-containing functional groups such as hydroxyl (-OH), carboxyl (-COOH), and epoxy groups onto the this compound surface. azonano.comsemcocarbon.com These functional groups not only improve the hydrophilicity and dispersibility of this compound but also serve as reactive sites for further chemical modifications. azonano.com The presence of water can be crucial in the transformation of epoxy groups to hydroxyl groups during oxidation. arxiv.orgacs.org

Diazonium Chemistry: Aryl diazonium salts can be used to graft organic molecules onto the this compound surface. acs.orgacs.orgnih.gov This method is highly versatile, allowing for the introduction of a wide range of functionalities depending on the structure of the diazonium salt. nih.govthegraphenecouncil.orgspringerprofessional.de

Non-covalent functionalization preserves the sp² electronic structure of this compound by utilizing weaker intermolecular forces. azonano.comacs.org This approach is advantageous when maintaining the electrical conductivity of this compound is essential. Methods for non-covalent functionalization include:

π-π Stacking: Aromatic molecules, such as pyrene (B120774) derivatives, can adsorb onto the this compound surface through π-π interactions. azonano.comacs.org

Van der Waals Forces: Polymers and surfactants can wrap around or adsorb onto this compound sheets, enhancing their dispersion in various solvents. acs.orgnih.govalquds.edu Hydrophobic tails of surfactants interact with the this compound surface, while their polar heads improve solubility in polar solvents. alquds.edu

Ionic Interactions and Hydrogen Bonding: These interactions are particularly relevant for functionalizing graphene oxide, which possesses oxygen-containing functional groups. acs.orgnih.gov

Functionalization TypeMethodKey Reagents/MoleculesImpact on this compound Structure
Covalent OxidationStrong acids, Oxidizing agents (e.g., KMnO₄)Introduces sp³ defects, adds oxygen functional groups.
Covalent Diazonium ChemistryAryl diazonium saltsForms covalent C-C bonds with aryl groups.
Non-Covalent π-π StackingAromatic molecules (e.g., pyrene derivatives)Preserves sp² lattice, molecules adsorb on the surface.
Non-Covalent Surfactant AdsorptionCationic, anionic, or non-ionic surfactantsPreserves sp² lattice, improves dispersion in liquids.

This compound as a Precursor for Graphene Synthesis

This compound is the primary raw material for the large-scale production of graphene, a two-dimensional allotrope of carbon with exceptional properties. The synthesis of graphene from this compound primarily involves overcoming the van der Waals forces that hold the individual graphene layers together.

Exfoliation-Based Graphene Production from this compound

Exfoliation methods aim to separate the layers of this compound to obtain single or few-layer graphene sheets.

Mechanical Exfoliation: This technique, famously demonstrated using adhesive tape, can produce high-quality, pristine graphene flakes. However, it is a low-yield method and not suitable for large-scale production.

Liquid-Phase Exfoliation (LPE): In this scalable method, this compound is dispersed in a solvent, and energy (e.g., sonication, high-shear mixing) is applied to overcome the interlayer forces. The choice of solvent is crucial for stabilizing the exfoliated graphene sheets and preventing their re-aggregation.

Electrochemical Exfoliation: This method utilizes an electrochemical cell where a this compound electrode is exfoliated in an electrolyte. By applying a voltage, ions from the electrolyte intercalate between the this compound layers, leading to their separation. This technique offers a relatively fast and scalable route to graphene production.

Graphene Oxide and Reduced Graphene Oxide Derivatization

A prevalent chemical route for bulk graphene production involves the oxidation of this compound to form this compound oxide, which is then exfoliated in water to yield graphene oxide (GO). acs.org

Graphene Oxide (GO): GO is heavily functionalized with oxygen-containing groups, which makes it readily dispersible in water and other polar solvents. acs.org However, the disruption of the sp² carbon network renders GO electrically insulating.

Reduced Graphene Oxide (rGO): To restore the electrical conductivity, GO is subjected to a reduction process to remove the oxygen functional groups. This can be achieved through chemical reduction (e.g., using hydrazine), thermal annealing, or electrochemical methods. The resulting rGO possesses properties closer to pristine graphene, although some structural defects typically remain.

This compound as a Precursor for Carbon Nanotubes (CNTs) and Fullerenes

This compound also serves as a key starting material in the synthesis of other important carbon allotropes, namely carbon nanotubes and fullerenes.

Arc-Discharge Method: In this technique, a high electrical current is passed between two this compound electrodes in an inert atmosphere. The intense heat causes the this compound anode to sublimate. The carbon vapor then condenses to form CNTs and fullerenes. The presence of a metal catalyst in the anode is typically required for the growth of single-walled CNTs. By controlling the synthesis parameters, such as the gas pressure and temperature, the production of either CNTs or fullerenes can be optimized.

Engineering of Porous this compound Architectures

Creating a porous network within a this compound structure is essential for applications that require high surface area, such as energy storage (batteries and supercapacitors), catalysis, and adsorption.

Pore Size and Distribution Control in Porous this compound

The ability to control the size and distribution of pores in this compound is critical for tailoring its performance in specific applications.

Activation: This is a common method to create porosity in carbon materials. It can be done through:

Physical Activation: Involves treating the this compound with oxidizing gases like steam or carbon dioxide at high temperatures.

Chemical Activation: Impregnating the this compound with a chemical agent (e.g., potassium hydroxide (B78521), phosphoric acid) followed by heat treatment. This method is highly effective in creating a well-developed microporous structure and high surface area.

Template-Assisted Methods: This approach uses a sacrificial template (e.g., silica (B1680970) nanoparticles, polymer beads) to define the pore structure. A carbon precursor is infiltrated into the template, carbonized, and then the template is removed, leaving a porous carbon replica with a well-defined and ordered pore structure.

Intercalation and Exfoliation: As a method to produce expanded this compound, the intercalation of certain chemicals between the this compound layers followed by rapid heating leads to a significant volume expansion. This process creates a "worm-like" structure with a high degree of macroporosity.

Porosification MethodTypical Pore SizeKey ProcessAdvantages
Chemical Activation Micropores (<2 nm)Reaction with activating agents (e.g., KOH) at high temperatures.High surface area, well-developed microporosity.
Template-Assisted Mesopores (2-50 nm), Macropores (>50 nm)Infiltration of a carbon precursor into a removable template.Highly ordered pores, tunable pore size.
Exfoliation of Intercalated this compound Macropores (>50 nm)Rapid heating of this compound intercalation compounds.Creates a highly porous, low-density structure.

Development of Novel Carbon Allotropes from this compound-Based Materials

This compound, the most stable allotrope of carbon under standard conditions, serves as a fundamental precursor for the synthesis of a variety of novel carbon allotropes. wikipedia.org Its layered structure, composed of sp²-hybridized carbon atoms in a hexagonal lattice, can be manipulated through various physical and chemical processes to yield carbon forms with unique dimensionalities and properties. mdpi.com These processes range from high-energy top-down methods that directly transform this compound to bottom-up approaches that utilize this compound-derived molecules to construct new structures.

From 2D Sheets to 1D Chains: The Synthesis of Carbyne

Carbyne, a one-dimensional chain of sp-hybridized carbon atoms, has been a long-sought-after allotrope due to its predicted extraordinary mechanical and electronic properties. Direct conversion of this compound into carbyne has been achieved through high-energy methods.

Shock-Wave Compression: One successful method involves the step-like shock-wave compression of this compound. In these experiments, a thin this compound foil is subjected to immense pressure and high temperature. Researchers have reported the synthesis of crystalline carbyne with a volume content of 60-80% at a shock pressure of 36 GPa and an estimated temperature of 730 K. aip.orgaip.org The presence of polytetrafluoroethylene (PTFE) in the experimental setup was found to be critical, suggesting that its components help stabilize the final carbyne product. aip.orgaip.org

Laser Ablation: Another approach is the use of laser ablation on a this compound target submerged in liquids like deionized water or organic solvents. koreascience.kr This technique uses laser pulses to vaporize the this compound, and the subsequent condensation and reaction of carbon atoms and radicals in the liquid medium lead to the formation of polyynes, which are finite chains of carbyne. koreascience.kr

Assembling Molecular Building Blocks: Graphullerene and Schwarzites

This compound derivatives, such as fullerenes (which can be synthesized from this compound electrodes via arc discharge), serve as molecular building blocks for more complex allotropes. youtube.com

Graphullerene: This novel two-dimensional carbon allotrope is a crystalline polymer of C₆₀ fullerene molecules arranged in a hexagonal sheet. springernature.comacs.org Its synthesis involves chemical vapor transport, where C₆₀ fullerene powder is mixed with magnesium powder and heated in a vacuum-sealed tube. youtube.com This process forms single crystals of a fullerene polymer containing magnesium ions, (C₆₀Mg₄)n. springernature.combgu.ac.il The magnesium atoms are crucial for stabilizing the structure by forming additional C-Mg bonds, but they can be subsequently removed to yield pure, charge-neutral graphullerene, (C₆₀)n. springernature.combgu.ac.il The resulting material is the first two-dimensional pure carbon semiconductor, possessing an indirect band gap of 0.7 eV. springernature.com

Schwarzites: These are hypothetical three-dimensional porous carbon allotropes with negative curvature, structurally resembling triply periodic minimal surfaces (TPMS). chemrxiv.orgnih.gov While their synthesis has been a long-standing challenge, a promising route involves using zeolites as templates. nih.govthebrighterside.news In this method, a carbon-containing precursor is introduced into the porous structure of a zeolite via chemical vapor deposition. After the carbon framework is formed, the zeolite template is removed, leaving behind a porous carbon structure analogous to a schwarzite. nih.gov This approach demonstrates how this compound-derived carbon sources can be templated to create complex, ordered 3D allotropes. nih.gov

On-Surface Synthesis: The Creation of Cyclocarbons

Cyclocarbons are molecular rings composed solely of sp-hybridized carbon atoms. Although not synthesized directly from bulk this compound, their creation from complex molecular precursors on inert surfaces represents a key advancement in creating novel carbon allotropes.

The synthesis of cyclo chemrxiv.orgcarbon, a ring of 18 carbon atoms, was achieved by generating it on an inert sodium chloride bilayer at low temperatures (5 K). acs.org Researchers used a specifically designed molecular precursor, C₁₈Br₆, which was deposited onto the surface. acs.org By applying voltage pulses from the tip of a scanning tunneling microscope, the bromine atoms were selectively removed (debrominated), resulting in the formation of cyclo chemrxiv.orgcarbon. acs.org This on-surface synthesis method allows for the precise creation and characterization of highly reactive molecules that would be unstable otherwise. More recent work has shown that smaller cyclocarbons can be used as precursors to synthesize larger ones, such as C₂₀ and C₃₀, through tip-induced coupling and ring-opening reactions. chemrxiv.org

Novel AllotropeThis compound-Based PrecursorSynthesis MethodKey Research Findings
CarbyneThis compound FoilShock-Wave CompressionSynthesized at 36 GPa and 730 K; yield can reach 60-80%. aip.orgaip.org
Polyynes (Carbyne Chains)This compound TargetLaser Ablation in LiquidForms hydrogen-capped linear carbon chains in water or organic solvents. koreascience.kr
GraphullereneC₆₀ Fullerene (derived from this compound)Chemical Vapor Transport (with Mg)Forms a 2D sheet of covalently bonded fullerenes; a pure carbon semiconductor with a 0.7 eV band gap. springernature.combgu.ac.il
Schwarzite (Zeolite-Templated Carbon)Carbon-containing precursorsZeolite-Templated Chemical Vapor DepositionCreates a 3D porous carbon structure with negative curvature, analogous to theoretical schwarzites. nih.gov
Cyclo chemrxiv.orgcarbonMolecular Precursor (C₁₈Br₆)On-Surface Synthesis (Tip-induced Debromination)Precisely formed on an NaCl surface at 5 K; highly reactive allotrope stabilized and characterized. acs.org

Nanoscale Phenomena and Tribological Studies of Graphite

Nanotribological Investigations of Graphite (B72142) Surfaces

The excellent lubricating properties of bulk this compound are well-known, stemming from the weak van der Waals forces that allow its graphene layers to slide easily over one another. bibliotekanauki.pl However, at the nanoscale, the interactions governing friction and adhesion become significantly more complex. The field of nanotribology, which studies friction, wear, and lubrication at the atomic scale, has provided profound insights into the behavior of this compound surfaces. wikipedia.org

Investigations using atomic force microscopy (AFM) have been instrumental in elucidating the intricate friction mechanisms at the nanoscale on this compound surfaces. mdpi.com These studies have revealed that friction is not a simple function of load but is influenced by a variety of factors including the number of graphene layers, surface topography, and environmental conditions.

One key phenomenon observed is the "puckering" effect, where the topmost graphene layers can deform and wrap around the sharp AFM tip, leading to an increase in the contact area and consequently higher friction. mdpi.comaip.org This effect is more pronounced for a smaller number of graphene layers due to their lower bending stiffness. mdpi.com As the number of layers increases, the material becomes more rigid, suppressing this vertical deformation and reducing friction.

The surrounding environment, particularly the presence of condensable vapors like water, plays a critical role in the frictional behavior of this compound. sciencesconf.org Under humid conditions, water molecules can passivate the dangling bonds at the edges of graphene sheets, which would otherwise lead to stronger interlayer interactions and increased resistance to shear. mdpi.com Interestingly, some studies have shown a nonmonotonic relationship between friction and humidity, with low friction being achieved only above a certain humidity threshold. sciencesconf.org

Furthermore, research has uncovered the counterintuitive phenomenon of a "negative friction coefficient" on this compound surfaces at the nanoscale. nist.gov Under specific conditions where the adhesive force between the AFM tip and the graphene surface is sufficiently high, reducing the applied normal load can actually make it more difficult to drag the tip across the surface. nist.gov This is attributed to the tip pulling up a small, localized region of the graphene layer, creating a nanoscale "bubble" that requires more energy to move. nist.gov

Frictional PhenomenonDescriptionInfluencing Factors
Puckering Effect Deformation of the top graphene layers around the AFM tip, increasing contact area and friction. mdpi.comaip.orgNumber of graphene layers (more pronounced for fewer layers), tip sharpness. mdpi.com
Environmental Effects Passivation of dangling bonds at graphene edges by molecules like water, reducing interlayer friction. mdpi.comsciencesconf.orgHumidity, presence of oxygen and other gases. sciencesconf.org
Negative Friction Coefficient An increase in friction as the normal load is decreased, observed under high adhesion conditions. nist.govHigh adhesive forces between the tip and the graphene surface. nist.gov
Structural Superlubricity A state of nearly zero friction and no wear between two contacted solid surfaces. bohrium.comIncommensurate lattice structures, elimination of edge interactions. wikipedia.orgbohrium.com

The adhesive forces between a nanoscale tip and a this compound surface are intricately linked to the deformation of the graphene layers. As mentioned, the "puckering" effect is a prime example of this interplay, where adhesive forces can cause the graphene layers to deform around the tip, thereby increasing the effective contact area and the measured adhesion. aip.org

The number of graphene layers significantly influences the adhesive force. For a very small number of layers, the substrate can have an effect on the measured adhesion. As the number of layers increases, the surface generally becomes smoother at the nanoscale, which can lead to larger adhesive forces due to the increased real contact area. aip.org However, the relationship between surface roughness and adhesion is complex; sub-nanometer roughness can reduce adhesion, while roughness on the scale of the tip radius can increase it. aip.org

The chemical nature of the interacting surfaces also plays a crucial role. The tribology of this compound is strongly dependent on the chemistry of the counter body. For instance, sliding a silica (B1680970) (SiOx) tip on this compound is governed by puckering, while a platinum (Pt) tip can lead to the exfoliation of this compound layers due to stronger adhesive effects. bohrium.com

Nanoscale Conductivity and Electronic Heterogeneity in this compound

This compound's electrical properties, which are highly anisotropic in the bulk, exhibit significant variations and heterogeneity at the nanoscale. asbury.com Atomic force microscopy techniques capable of measuring local conductivity have revealed a rich and complex electrical landscape on the surface of highly oriented pyrolytic this compound (HOPG). mdpi.com

Different terraces on a freshly cleaved this compound surface can exhibit varying levels of conductivity. mdpi.com This electronic heterogeneity is a key finding, suggesting that the local electronic structure is not uniform across the surface. Furthermore, a peculiar dependence of conductivity on the scan direction has been observed on some terraces, indicating a complex interplay between the AFM tip and the this compound surface. mdpi.com

Interestingly, a correlation between nanoscale friction and conductivity has been identified. Terraces that show enhanced friction values are also found to exhibit this directional dependency in conductivity. mdpi.com This suggests that the same mechanisms that influence friction at the nanoscale, such as surface deformation, may also affect the local electronic transport.

Advanced spectroscopic techniques, such as high-frequency electron paramagnetic resonance (EPR), have provided deeper insights into the electronic heterogeneity within this compound particles, particularly when intercalated with other atoms like lithium in battery applications. acs.org These studies can distinguish between different electronic environments within the this compound structure, revealing a level of heterogeneity not observable with bulk measurement techniques. acs.org

Nanoscale Electrical PropertyObservationImplication
Terrace-dependent Conductivity Different terraces on the this compound surface show distinct levels of electrical conductivity. mdpi.comThe electronic landscape of this compound is not uniform at the nanoscale. mdpi.com
Directional Conductivity On some terraces, the measured conductivity depends on the direction of the AFM scan. mdpi.comSuggests a complex interaction between the probe and the surface, possibly linked to atomic-scale structure. mdpi.com
Friction-Conductivity Correlation Terraces with higher friction also exhibit directional conductivity. mdpi.comMechanical and electronic properties are intertwined at the nanoscale. mdpi.com
Electronic Heterogeneity in Lithiated this compound EPR studies reveal multiple distinct electron environments within lithiated this compound particles. acs.orgProvides a more detailed understanding of the charge storage mechanisms in this compound anodes. acs.org

Microstructure Design and Nanostructured Engineering of this compound

The inherent anisotropy of this compound, with its high in-plane conductivity and strength and weak out-of-plane properties, can be both an advantage and a limitation depending on the application. asbury.com Microstructure design and nanostructured engineering offer powerful tools to tailor the properties of this compound, including the ability to control its anisotropy. jim.org.cn

Several approaches can be employed for the nanostructured engineering of this compound:

Introduction of Nanoparticles: Incorporating nanoparticles into the this compound matrix can disrupt the ordered stacking of the graphene layers and alter the material's properties. This can be achieved through methods like the synthesis of this compound intercalation compounds. jim.org.cn

Creation of Porous Structures: Forming pores and porous structures through processes like oxidation and activation can create active functional spaces within the this compound, influencing its properties. jim.org.cn

Exfoliation: The exfoliation of this compound to produce graphene-like flakes allows for the creation of new functional materials with tailored properties by reassembling these flakes in a controlled manner. jim.org.cn

These nanostructuring techniques not only allow for the control of anisotropy but also enable the enhancement of other properties, such as the capacity and rate capability of this compound anodes in lithium-ion batteries. atomfair.com By engineering the microstructure, for example by creating nanostructured silicon/graphite composites with engineered voids, it is possible to accommodate the volume changes during charging and discharging, leading to improved battery performance. nsf.gov

Nanostructuring TechniqueEffect on this compound's MicrostructureImpact on Anisotropy
Introduction of Nanoparticles Disrupts the ordered stacking of graphene layers. jim.org.cnCan lead to a more isotropic material by altering the flake orientation. jim.org.cn
Creation of Porous Structures Introduces voids and active sites within the this compound. jim.org.cnCan influence the directional properties by modifying the internal structure.
Exfoliation and Reassembly Breaks down the bulk structure into nanoscale flakes that can be reassembled. jim.org.cnAllows for the creation of materials with controlled flake orientation and thus controlled anisotropy. jim.org.cn

Degradation Mechanisms in Graphite Based Systems

Electrochemical Degradation Pathways in Graphite-Based Systems

Electrochemical degradation in This compound (B72142) anodes primarily arises from parasitic reactions and structural changes driven by the movement of lithium ions and the electrode's potential during charge and discharge cycles.

Solid Electrolyte Interphase (SEI) Formation and Evolution on this compound Anodes

A critical phenomenon occurring at the this compound anode is the formation of the Solid Electrolyte Interphase (SEI). This passivation layer forms during the initial charge cycles (often termed the "formation" cycle) due to the reductive decomposition of the electrolyte components at the low potential of the lithiated this compound surface, which is below the thermodynamic stability window of typical organic carbonate-based electrolytes mdpi.commdpi.comrsc.orgresearchgate.net. The SEI is ideally an electronically insulating but ionically conductive layer that prevents further electrolyte decomposition while allowing lithium ions to pass through for intercalation into the this compound structure researchgate.netuio.no.

The composition and morphology of the SEI are complex and highly dependent on factors such as the electrolyte composition (solvents, salts, and additives), the this compound's microstructure, electrochemical conditions (voltage, current density), and temperature mdpi.comresearchgate.netresearchgate.net. A stable SEI is crucial for long-term battery performance, but its continuous formation and evolution during cycling lead to irreversible capacity loss by consuming cyclable lithium from the electrolyte and contributing to increased cell impedance mdpi.commdpi.comresearchgate.net.

Research indicates that the SEI is generally composed of an inner inorganic layer and an outer organic layer, primarily consisting of species like Li₂CO₃, LiF, lithium alkyl carbonates, and polymeric compounds researchgate.netchem17.comucl.ac.ukresearchgate.net. The thickness and stability of the SEI evolve over time. For instance, after initial formation cycles, a loosely distributed and thick SEI layer (e.g., ~80 nm on pristine natural this compound) can be observed, which may grow thicker (~300 nm) with continued cycling due to sustained side reactions mdpi.com. This continuous growth signifies ongoing electrolyte decomposition and lithium consumption researchgate.netmdpi.com.

The stability of the SEI is challenged by the volume changes of the this compound particles during lithiation and delithiation, which can cause the SEI to crack, exposing fresh this compound surface to the electrolyte and leading to further SEI growth mdpi.comjecst.org. Electrolyte additives like vinylene carbonate (VC) and fluoroethylene carbonate (FEC) are used to promote the formation of a more robust and stable SEI layer, improving cycle life and capacity retention researchgate.netuio.noucl.ac.uk.

Lithium Plating and Dendrite Formation on this compound Surfaces

Lithium plating is a severe degradation mechanism where metallic lithium deposits on the surface of the this compound anode instead of intercalating into the this compound layers mdpi.combohrium.comossila.combatterydesign.net. This occurs when the potential of the this compound anode drops to or below the electrochemical potential of metallic lithium (Li/Li⁺) during charging ossila.com. Conditions that favor lithium plating include fast charging rates, low temperatures, and high states of charge mdpi.combohrium.comossila.com.

Lithium plating is detrimental for several reasons:

Increased Impedance: The deposited lithium can increase the interfacial impedance of the anode batterydesign.net.

Safety Hazard: In severe cases, plated lithium can grow into dendritic structures (lithium dendrites) mdpi.comossila.com. These dendrites can penetrate the separator, leading to internal short circuits, thermal runaway, and potentially catastrophic failures like fires or explosions mdpi.comossila.combatterydesign.net.

Studies have shown that lithium plating can occur readily on granular this compound electrodes under conditions like 20% over-lithiation at a 0.2C rate or fast lithiation up to a 10C rate researchgate.net. The mechanism involves the reduction of lithium ions to metallic lithium on the this compound surface ossila.com. Ab initio simulations suggest that lithium deposition involves stages, with surface coverage of adsorbed Li⁺ ions increasing at slightly negative potentials, followed by the reduction of aggregated Li⁺ ions and the formation of metallic Li clusters below a critical cross-over voltage (e.g., -12 mV on unlithiated this compound and -29 mV on lithiated this compound vs. Li/Li⁺) rsc.org. These clusters can grow into dendrites rsc.org.

Strategies to mitigate lithium plating include optimizing charging protocols, electrolyte design (e.g., using additives that promote a stable SEI), and anode structure design or surface coatings mdpi.combohrium.comresearchgate.net.

Interlayer Cracking and Delamination in this compound Electrodes

This compound undergoes significant volume changes during the intercalation and deintercalation of lithium ions mdpi.comoaepublish.com. The theoretical volume expansion of this compound when fully lithiated to LiC₆ is approximately 10-12% chem17.comjecst.orgresearchgate.net. This repeated expansion and contraction during cycling generates mechanical stress within the this compound particles and the electrode structure jecst.orgoaepublish.commdpi.com.

These diffusion-induced stresses (DIS) can lead to the formation and propagation of cracks within the this compound particles jecst.orgoaepublish.commdpi.com. Cracking is exacerbated by factors such as high current rates (due to rapid volume changes), solvent co-intercalation, and gas evolution mdpi.comjecst.org. High-resolution transmission electron microscopy (HR-TEM) studies on cycled this compound anodes have revealed the presence of interlayer cracks and partial delamination of this compound layers, particularly adjacent to the SEI/graphite interface researchgate.netchem17.com.

The formation of cracks has several negative consequences:

Loss of Electrical Contact: Cracking can lead to a loss of electrical contact between this compound particles and the conductive additives or current collector, increasing electrode resistance researchgate.net.

Exposure of Fresh Surface: Cracks expose fresh this compound surfaces to the electrolyte, triggering further SEI formation, consuming more lithium, and increasing impedance jecst.orgmdpi.comresearchgate.net.

Reduced Ion Diffusion: Mechanical damage like cracking can limit ion diffusion paths within the electrode, leading to uneven lithium-ion concentration gradients and further stress concentrations mdpi.com.

Delamination: In severe cases, cracking can contribute to the delamination of the electrode from the current collector or within the electrode itself, reducing the active area available for lithiation/delithiation oaepublish.commdpi.com.

Research using techniques like in-situ X-ray diffraction (XRD) has shown that the expansion of the this compound structure during lithiation occurs in all three dimensions, not just the interlayer spacing along the c-axis uio.no. The extent of cracking is directly proportional to the magnitude of the electric current flowing through the electrode mdpi.com.

Transition Metal Migration and Deposition Effects on this compound

Transition metal (TM) ions can dissolve from the cathode material (e.g., Nickel-Manganese-Cobalt (NMC) or Nickel-Cobalt-Aluminum (NCA) oxides) into the electrolyte, particularly at elevated temperatures or high states of charge nih.govacs.orgresearchgate.netaip.org. These dissolved TM ions can then migrate across the separator and deposit on the surface of the this compound anode nih.govacs.orgresearchgate.netaip.org.

The deposition of transition metals on the this compound anode has significant detrimental effects:

SEI Alteration and Growth: Deposited TM ions, especially manganese (Mn²⁺), can catalyze or promote the decomposition of electrolyte components and the SEI layer nih.govacs.orgresearchgate.netaip.org. This leads to the formation of an unstable, thicker, and more resistive SEI layer nih.govacs.orgresearchgate.netnih.gov. Studies indicate that Mn²⁺ is often more detrimental to SEI stability than Ni²⁺ or Co²⁺ nih.govacs.orgresearchgate.net.

Loss of Active Lithium: The continuous SEI growth induced by TM deposition consumes cyclable lithium, contributing to capacity fade acs.orgresearchgate.netaip.org.

Increased Impedance: The altered and thickened SEI layer due to TM deposition increases the interfacial impedance of the anode, hindering lithium-ion transport acs.orgresearchgate.net.

Lithium Plating Promotion: TM deposits on the this compound surface can act as nucleation sites for lithium plating and dendrite formation, exacerbating safety concerns nih.gov.

Research using techniques like electrochemical atomic force microscopy (EC-AFM) and electrochemical impedance spectroscopy (EIS) has probed the influence of TM ions (Ni²⁺, Mn²⁺, Co²⁺) on SEI formation and stability, showing that all tested TM ions negatively impact battery performance and stability nih.gov. Mn²⁺, in particular, can induce a thick, soft, and unstable SEI layer, while Co²⁺ and Ni²⁺ can significantly impact interfacial conductivity nih.gov. When TM ions are mixed, the SEI degradation can be amplified, suggesting synergistic effects nih.gov.

Studies using techniques like operando X-ray absorption spectroscopy (XAS) have investigated the dissolution and deposition of TMs from cathodes like NMC622 onto this compound anodes researchgate.net. Different TM ions have varying impacts; deposited Mn and Fe have been observed to be fully metallic and accumulate on the electrode surface, causing severe delithiation of this compound, while Ni and Co deposition appeared less harmful in one study researchgate.net.

Chemical Degradation Processes of this compound

Chemical degradation of this compound in LIBs involves reactions that are not solely driven by the electrochemical potential but can occur due to the chemical reactivity of this compound or intercalated species with the electrolyte or impurities.

Intercalation-Induced Exfoliation and Damage

This compound's layered structure allows for the reversible intercalation of lithium ions between the graphene sheets, forming lithium-intercalated compounds (GICs) uio.nooaepublish.com. However, the co-intercalation of solvent molecules from the electrolyte along with lithium ions can lead to significant stress and damage to the this compound structure, a phenomenon known as exfoliation mdpi.comrsc.orgnih.gov.

Solvents like propylene (B89431) carbonate (PC), despite having desirable properties like a wide temperature range, can easily co-intercalate into the this compound structure, especially in the absence of a stable SEI rsc.orgnih.gov. This co-intercalation expands the interlayer spacing significantly more than lithium intercalation alone, generating large stresses that can cause the graphene layers to separate or "exfoliate" mdpi.comrsc.orgnih.gov.

Exfoliation leads to irreversible damage to the this compound structure, resulting in:

Loss of Active Material: Exfoliated this compound layers may lose electrical contact and become electrochemically inactive, contributing to capacity fade researchgate.net.

Increased Surface Area: Exfoliation increases the exposed surface area of this compound, leading to excessive and continuous SEI formation and electrolyte consumption jecst.org.

Structural Disordering: The process can induce structural disordering in the this compound, particularly at the edges of graphene layers, leading to the breakage of C-C bonds researchgate.net. These exposed edge sites are highly reactive and contribute to further side reactions and SEI formation researchgate.net.

The extent of exfoliation is influenced by factors such as the this compound's crystal structure (e.g., the presence of rhombohedral phase can hinder exfoliation), particle size, and the electrolyte composition researchgate.net. The formation of a stable SEI, often facilitated by electrolyte additives like ethylene (B1197577) carbonate (EC), is crucial in suppressing solvent co-intercalation and preventing exfoliation rsc.orgnih.gov.

Research using Raman spectroscopy has correlated the irreversible capacity loss due to exfoliation with the ratio of disorder-induced peaks, suggesting that structural defects, possibly at grain boundaries, can hinder the layer opening necessary for solvated lithium species intercalation researchgate.net.

The chemical degradation pathway involving intercalation-induced exfoliation highlights the critical interplay between the electrolyte chemistry and the structural integrity of the this compound anode.

Corrosion and Oxidation Phenomena in this compound

While often considered chemically inert, this compound can undergo corrosion and oxidation under specific conditions, significantly impacting its structural integrity and performance. Unlike metals where corrosion typically involves electrochemical dissolution, this compound degradation in some electrochemical systems can result from secondary chemical reactions driven by electrochemically evolved species, such as attack by adsorbed atomic oxygen researchgate.net.

Oxidation is a primary chemical degradation mechanism for this compound, particularly at elevated temperatures and in the presence of oxidizing agents. This redox reaction between this compound and oxygen leads to the formation of gaseous products like carbon dioxide (CO₂) and carbon monoxide (CO) semcocarbon.com. Significant oxidation generally occurs above 400-500°C (752-932°F), although the exact temperature is influenced by factors such as this compound type, purity, presence of impurities, and the surrounding environment semcocarbon.com. Impurities or surface defects can accelerate oxidation semcocarbon.com. In high-temperature gas-cooled reactors, chronic oxidation can occur due to trace oxidants in the coolant, while acute oxidation can result from air ingress accidents ornl.gov. Oxidation causes measurable weight loss over time, leading to the deterioration of physical properties like strength and durability metcar.com.

Corrosion of this compound can occur under specific conditions, especially in the presence of impurities or oxidants nrc.gov. In molten salt environments, for instance, the presence of oxidants and impurities can accelerate this compound degradation nrc.gov. Chloride ions have been reported to intercalate between this compound layers, causing exfoliation and damage researchgate.net. Studies have investigated this compound corrosion in complex environments like aqueous peat, where pitting corrosion was observed researchgate.net. While this compound generally exhibits good chemical stability and is non-galvanic, making it resistant to corrosion in most chemical environments, it can corrode under certain conditions nrc.goveastcarb.com. The chemical resistance of this compound stems from its layered hexagonal structure, which is difficult for most chemicals to penetrate sunpasssealing.com.

Physical Degradation Mechanisms of this compound Structures

Infiltration Effects in Porous this compound

This compound materials, particularly those used in applications like nuclear reactors or composites, often possess a porous microstructure due to their manufacturing process nrc.govmdpi.com. These pores can be interconnected (open porosity) or isolated (closed porosity) nrc.gov. Infiltration occurs when external substances, such as molten salts or liquid metals, penetrate this porous structure nrc.govcsee.org.cn.

Molten salt infiltration into porous nuclear this compound, used as a moderator or reflector in molten-salt reactors (MSRs), can lead to several detrimental effects nrc.govosti.gov. These include the entrapment of fissile products within the pores, causing radiation damage, and the generation of internal stresses due to differential thermal expansion between the infiltrated substance and the this compound, as well as internal stress from pressurized molten salt and volumetric heating nrc.govosti.gov. These stresses can compromise the structural integrity of the this compound nrc.govosti.gov. The extent of infiltration is influenced by the pore size distribution, pore shape, connectivity, and location moltexflex.com.

In the context of composites, liquid silicon infiltration of porous this compound matrices is used to produce SiC-based materials mdpi.com. The pore structure, size, and volume distribution significantly affect the degree of impregnation and the final material properties mdpi.com. Adding elements like silicon or magnesium to aluminum melt can improve wettability and promote infiltration into porous this compound matrices for composite fabrication aip.org. However, incomplete infiltration can leave internal pore defects, limiting composite performance aip.org.

Erosion and Abrasion Mechanisms

Erosion and abrasion are mechanical wear processes that result in the removal of material from the this compound surface. While sometimes used interchangeably, erosion is typically caused by physical actions under environmental factors like high-speed impact or the movement of particles in a fluid, whereas abrasion is a wear effect caused by friction and rubbing ornl.gov.

Erosion of this compound components can occur in various applications. In high-temperature, high-velocity gas environments, erosion can be primarily driven by oxidation effects that occur preferentially at crystallite boundaries cranfield.ac.uk. Dust particles carried by high-velocity coolant gas flow can also cause mechanical erosion of this compound surfaces ornl.gov. In plasma-facing components in fusion devices, erosion of carbon-based materials is a significant concern, influenced by the energy, flux of incoming ions, and target temperature mpg.de. Intense heating of this compound structures can lead to localized sublimation, brittle destruction, and recrystallization, increasing erosion purdue.edu.

Abrasion is a form of wear caused by contact between a particle and a solid material, resulting in the loss of material by the passage of hard particles over a surface ijetajournal.org. In lamellar this compound iron, abrasive particles can cause deep scratches and severe matrix deformation, potentially covering this compound lamellas and reducing abrasion resistance diva-portal.org. The self-lubricating properties of this compound, due to the presence of this compound lamellas that form a lubricating film under sliding conditions, help improve wear resistance by reducing friction diva-portal.org. However, under abrasive conditions, this mechanism can be hindered diva-portal.org.

In certain applications, like the machining of hard this compound grades, microparticles or hard fragments can be crushed and ejected instead of forming cutting chips, indicating an abrasive wear mechanism mdpi.com. The wear mechanism in this compound can depend on factors like the this compound formation technology, microstructure, and sliding speed researchgate.net. Wear debris can be generated through mechanisms like crack convergence in brittle materials or grain detachment ijetajournal.org.

Methodologies for Investigating Degradation in this compound

Investigating the various degradation mechanisms in this compound requires a range of analytical and computational techniques to understand the changes in material properties, microstructure, and chemical composition.

Microstructural characterization techniques are essential for examining the effects of degradation at different length scales. These include optical microscopy, scanning electron microscopy (SEM), transmission electron microscopy (TEM), and X-ray computed tomography (XCT) osti.gov. SEM can reveal the 3D structure of this compound phases, thermal cracks, and filler particle morphology osti.gov. TEM can be used to observe neutron-induced defects osti.gov. XCT is particularly useful for studying pore size distribution, shape, and connectivity, and can track the infiltration of substances like molten salt into porous this compound moltexflex.comosti.gov.

Techniques focusing on material properties and composition provide insights into the nature and extent of degradation. Thermogravimetric analysis (TGA) measures weight changes in a sample under controlled heating, which can be used to assess mass loss due to oxidation or decomposition tainstruments.commdpi.com. TGA can also help characterize this compound purity, uniformity, and the impact of particle size on degradation tainstruments.com. Gas Chromatography–Mass Spectrometry (GC-MS) can identify and quantify volatile organic compounds released during degradation mdpi.com. X-ray Photoelectron Spectroscopy (XPS) is used to study chemical changes on the this compound surface, such as the formation of a solid electrolyte interphase (SEI) layer in batteries mdpi.comresearchgate.net. Raman spectroscopy can assess the degree of graphitization and detect surface disordering researchgate.netresearchgate.net. Electrochemical impedance spectroscopy (EIS) is a powerful technique for characterizing the interface between this compound and electrolytes in electrochemical systems researchgate.net.

Computational modeling plays a crucial role in predicting and understanding this compound degradation. Models can simulate thermo-mechanical behavior, considering factors like temperature, irradiation dose, mechanical loads, and changes in material properties due to oxidation and irradiation inl.gov. These models require inputs such as elastic modulus, thermal conductivity, coefficient of thermal expansion (CTE), and Poisson's ratio, which change with temperature, irradiation dose, and oxidation damage inl.gov. Modeling approaches can also be used to predict internal stresses caused by infiltrated substances nrc.gov. For chemical erosion, models can incorporate chemical reactions and consider the effects of ion bombardment mpg.de. Computational fluid mechanics (CFD) models can predict salt infiltration based on the pore structure moltexflex.com. Density functional theory (DFT) calculations can provide insights into atomic-level interactions, such as the co-intercalation of ions into the this compound structure researchgate.net.

Future Research Trajectories and Emerging Paradigms in Graphite Science

Advanced Graphite (B72142) Materials for Energy Conversion and Storage Systems

This compound plays a critical role in energy technologies, and ongoing research aims to push the boundaries of its performance in conversion and storage applications.

High-Performance Electrodes for Batteries and Capacitors

This compound is the standard anode material in lithium-ion batteries (LIBs) due to its ability to intercalate lithium ions within its layered structure. Future research is concentrated on improving the energy density, power density, and cycle life of LIBs by modifying this compound anodes or developing novel this compound-based materials. This includes exploring surface modifications, structural engineering, and the use of this compound-derived materials like graphene and carbon nanotubes as additives or alternative anode materials. researchgate.net The increasing demand for LIBs, particularly for electric vehicles (EVs) and energy storage systems, is a major driver for this research. alliedmarketresearch.comglobenewswire.com

Supercapacitors, known for their high power density and long cycle life, also utilize carbon-based materials, including this compound and its derivatives, as electrodes. leistungszentrum-nachhaltigkeit.degraphenea.com Research in this area focuses on utilizing the high surface area and electrical conductivity of graphene and other this compound-derived nanostructures to enhance the energy density of supercapacitors, potentially bridging the gap between batteries and traditional capacitors. graphenea.comchalmers.se Novel approaches include using graphene obtained through exfoliation of this compound as electrode material for supercapacitors. leistungszentrum-nachhaltigkeit.de

Electrocatalysis Applications of this compound-Derived Materials

This compound-derived materials, such as fullerenes, carbon nanotubes, and graphene, are recognized as promising electrocatalysts or electrocatalyst supports for various energy conversion reactions. mdpi.comresearchgate.netdntb.gov.uanih.gov Research is exploring their application in reactions such as the oxygen reduction reaction (ORR), oxygen evolution reaction (OER), hydrogen evolution reaction (HER), and carbon dioxide reduction reaction (CO2RR). mdpi.comresearchgate.netdntb.gov.uanih.gov Effective modification and functionalization of these materials are key areas of research to enhance their catalytic activity, stability, and durability. mdpi.comresearchgate.netdntb.gov.uanih.gov For instance, studies have investigated using platinum/cobalt-coated this compound electrodes for enhanced electrocatalysis properties in direct methanol (B129727) fuel cells. scientific.net Encapsulating metal nanoparticles within carbon materials like C60, a this compound derivative, has also shown promise in improving catalytic activity and stability for ORR. mdpi.com

Thermal Management Solutions Utilizing this compound

This compound's exceptional thermal conductivity makes it a crucial material for thermal management, particularly in electronics where efficient heat dissipation is essential for performance and longevity. leadertechinc.comsuperiorthis compound.com Future research is focused on developing advanced this compound-based thermal interface materials, heat sinks, and spreaders. This includes exploring the integration of graphene, a single layer of carbon atoms derived from this compound, for even more advanced thermal solutions in compact and efficient electronic systems. leadertechinc.com this compound thermal gaskets, with high thermal conductivity in the horizontal direction (up to 400 W/m-K) and the ability to support three-dimensional heat conduction, are being researched for various applications, including telecommunications infrastructure and medical devices. leadertechinc.com Novel materials like this compound foam, with high thermal conductivity, low density, and large specific surface area, are being investigated as potential thermal materials for heat exchangers and electronic package cooling. liu.se

Research is also exploring the use of this compound-infused phase change materials (PCMs) for thermal energy storage and management in buildings, aiming to reduce cooling demands by enhancing heat transfer within the PCM. mdpi.comresearchgate.net Studies have shown that adding this compound powder to PCMs can significantly increase their thermal conductivity and improve freezing and melting rates. mdpi.comresearchgate.net

Here is a table summarizing some thermal properties:

MaterialThermal Conductivity (W/m·K) (In-plane)Thermal Conductivity (W/m·K) (Out-of-plane)Specific Gravity
Typical 2-D Carbon-Carbon researchgate.net250201.88
EWC-300/Cyanate Ester researchgate.net10911.72
Copper researchgate.net4004008.9
Aluminum 6061 researchgate.net1801802.8
Aluminum Honeycomb researchgate.net--~100.19
Aluminum Foam researchgate.net12120.5
This compound Foam liu.seVery High--Low

Note: This table is intended to be interactive in a digital format.

Sustainable Production and Recycling of this compound-Based Materials

The increasing demand for this compound, particularly for batteries, necessitates the development of sustainable production methods and efficient recycling processes. globenewswire.comuchicago.edubioengineer.org Current this compound production often involves environmentally damaging mining or energy-intensive synthetic processes. uchicago.edu Future research is focused on developing greener alternatives, such as producing this compound from renewable resources like plant waste (biochar) with a significantly smaller environmental impact. uchicago.edunih.gov Novel methods using solar irradiation for this compound expansion to produce graphene are also being explored for their low energy demand. graphene-info.com

This compound recycling from end-of-life products, especially lithium-ion batteries, is another critical area of research. researchgate.netalliedmarketresearch.comglobenewswire.commdpi.com Processes like froth flotation, washing, thermal treatment, and pyro-hydrometallurgy are being investigated to recover and purify this compound from spent batteries for reuse. alliedmarketresearch.comglobenewswire.commdpi.commdpi.com The goal is to develop efficient and cost-effective recycling methods that can meet the quality requirements for battery-grade this compound and reduce reliance on virgin material production. globenewswire.commdpi.com The global this compound recycling market is projected to grow significantly, driven by the demand for recycled this compound in the transportation sector and energy storage systems. globenewswire.com

Here is a table showing the projected growth of the this compound recycling market:

YearMarket Value (Millions USD)
202353.9 alliedmarketresearch.com
2033127.3 alliedmarketresearch.com
CAGR9.1% (2024-2033) alliedmarketresearch.com

Note: This table is intended to be interactive in a digital format.

Development of Next-Generation this compound-Derived Electronic and Optoelectronic Devices

This compound-derived materials, especially graphene, are being extensively researched for their potential in next-generation electronic and optoelectronic devices due to their exceptional electrical and optical properties. bohrium.comresearchgate.netacs.org While the absence of a bandgap in pristine graphene presents challenges for some digital electronic applications, its high carrier mobility and broadband tunability make it suitable for high-frequency analog electronics, photodetectors, and transparent conductors. bohrium.comresearchgate.net

Future research includes developing graphene-based transparent conductors to replace materials like indium tin oxide (ITO) in optoelectronic devices such as solar cells and touch screens. bohrium.commdpi.com Integration of graphene photonics onto silicon platforms for broadband operation in light routing and amplification is also being explored. acs.org Novel approaches involve the chemical synthesis of monolithic graphene-graphite integrated electronics, enabling the creation of flexible and potentially three-dimensional electronic structures. nih.gov Research is also furthering the understanding of the electronic structure of this compound itself, which is crucial for improving battery performance and exploring new electronic applications. osaka-u.ac.jp

Integration of this compound in Novel Composite Materials

This compound and its derivatives are increasingly being integrated into various matrix materials to create novel composites with enhanced properties. This research area leverages the unique characteristics of this compound to improve the mechanical, thermal, and electrical performance of polymers, ceramics, and metals.

Future research is exploring the use of graphene and this compound nanoplatelets in composites to enhance strength, conductivity, and thermal resistance, even at low filler concentrations. azonano.com Examples include developing tough, lightweight materials by adding small amounts of graphene to metals, polymers, and ceramics. azonano.com this compound is also being incorporated into phase change materials to improve their thermal conductivity for energy storage applications. researchgate.net Furthermore, research is investigating the use of this compound in self-lubricating composite materials, such as this compound/copper alloy composites, to reduce friction and wear. scientific.net Composites based on zirconia and this compound are being explored for applications in wastewater treatment due to their enhanced adsorptive and photocatalytic properties. researchgate.net

Emerging Computational and Experimental Paradigms in this compound Science

Research into this compound and its derivatives, particularly graphene, is increasingly reliant on sophisticated computational and experimental techniques to understand fundamental properties and explore novel applications. This convergence of approaches is driving significant advancements across various fields, from energy storage to quantum computing.

Computational Approaches:

Computational methods play a crucial role in predicting and understanding the behavior of this compound at the atomic and electronic levels. Density Functional Theory (DFT) is a widely used ab initio method for studying the electronic structure and properties of materials like this compound and graphene mdpi.comazrielifoundation.orgmdpi.comrd.ntt. While DFT is highly accurate, it can be computationally intensive, particularly for large systems or complex simulations, requiring significant computational power and time azrielifoundation.org. Researchers are actively developing variations on existing computational methods to improve efficiency and speed for studying two-dimensional materials azrielifoundation.org.

Molecular Dynamics (MD) simulations are another powerful tool used to investigate the thermal and mechanical properties of this compound and graphene, including strength, stiffness, fracture behavior, heat capacity, and thermal conductivity aip.orgresearchgate.net. MD simulations can help understand how phonons transfer through the crystal lattice, contributing to thermal conductivity researchgate.net. Coarse-grained MD models are being developed to overcome the computational cost limitations of all-atom MD simulations, allowing for the study of larger systems and longer timescales while still reflecting the basic thermal and mechanical properties of this compound aip.org. These coarse-grained models can significantly reduce computational complexity and improve simulation efficiency aip.org.

Machine learning (ML) is also emerging as a transformative approach in materials science, including this compound research. ML can be used to interpret data from advanced characterization techniques and develop mathematical-computational models to predict the performance of this compound-based materials rd.nttmdpi.comresearchgate.netrsc.org. This data-driven approach offers a more efficient way to screen potential candidates for specific applications, such as electrolytes in lithium batteries researchgate.net. Hybrid frameworks combining ML potentials with ab initio accuracy are being developed for atomistic modeling of complex interfaces, such as metal/electrolyte interfaces researchgate.net.

Computational methods are also being applied to understand and optimize this compound production processes, such as the conversion of coal into this compound for battery applications ornl.gov.

Experimental Paradigms:

Advanced experimental techniques are essential for characterizing the structure, properties, and behavior of this compound and its modified forms. A suite of characterization methods is often required to fully understand these materials due to the structural similarities between this compound and materials like graphene scientificarchives.com.

Microscopy techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to study the surface morphology and nanostructures of this compound and graphene materials mdpi.commdpi.comscientificarchives.comijrti.orgdiva-portal.org. SEM can provide detailed insights into material structure and surface properties, with resolutions ranging from micrometer to nanometer scale mdpi.comijrti.org. AFM is capable of direct measurements, such as determining the interlayer distance of this compound oxide diva-portal.org. Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are also powerful tools for characterizing the structure of graphene-based materials aimspress.com.

Spectroscopy techniques provide valuable information about the chemical composition, electronic state, and vibrational properties of this compound. Raman spectroscopy is a widely used method to characterize the atomic structure of carbon nanoparticles and observe changes in quasi-graphitic ordering scientificarchives.comaimspress.comiiste.orgbeilstein-journals.org. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to characterize elemental composition, chemical state, and electronic state aimspress.com. Fourier Transform Infrared Spectroscopy (FTIR) is another technique used to confirm the successful attachment of functional groups or characterize materials ijrti.orgaimspress.com.

X-ray techniques, including X-ray Diffraction (XRD), X-ray Absorption Near Edge Structure (XANES), and Extended X-ray Absorption Fine Structure (EXAFS), are informative tools for probing crystalline structure, oxidation state, local symmetry, bond lengths, and coordination numbers mdpi.commdpi.comscientificarchives.comijrti.orgdiva-portal.orgaimspress.comiiste.orgbeilstein-journals.org. XRD analysis can reveal the degree of graphitization, defects, and orientation of this compound flakes iiste.orgbeilstein-journals.org.

Other important experimental techniques include Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for studying thermal properties mdpi.comdiva-portal.orgaimspress.comiiste.org, and Brunauer–Emmett–Teller (BET) analysis for surface area analysis ijrti.orgaimspress.com. Techniques like Dynamic Shear Rheometer (DSR) and Elemental Analysis (EA) are used for specific applications like characterizing graphene modified asphalt (B605645) binders mdpi.com. In situ experimental methods, such as operando energy dispersive XRD and digital image correlation (DIC), are being developed to study dynamic processes like lithium intercalation in this compound electrodes mdpi.com.

Experimental studies also focus on determining fundamental properties under extreme conditions, such as the molten state of this compound using techniques like sub-second laser heating europa.euaip.org. These experiments, combined with mathematical models, can provide insights into properties like thermal conductivity of liquid carbon europa.euaip.org.

The combination of these emerging computational and experimental paradigms is crucial for advancing the understanding and application of this compound and related carbon materials. The integration of computational modeling with advanced characterization techniques allows for a more comprehensive and predictive approach to materials science.

Emerging Research Findings and Data:

Recent research highlights the application of these paradigms in various areas:

Lithium-ion Batteries: Computational and experimental studies are investigating the behavior of this compound as an anode material, focusing on aspects like lithium concentration-dependent material properties and the formation of the solid electrolyte interphase (SEI) mdpi.comresearchgate.netresearchgate.net. DFT has been used to study the Young's modulus of lithiated this compound, showing that lattice and volume expansion increase with Li concentration mdpi.com. Experimental techniques like operando energy dispersive XRD and DIC are used to quantify Li concentration gradients and map deformation during lithium insertion and extraction mdpi.com.

Catalysis: Advanced characterization techniques like microscopy and spectroscopy are employed to study the influence of this compound on chemical reactions and explore carbon materials as sustainable catalysts aimspress.comkuleuven.be.

Thermal and Mechanical Properties: MD simulations are used to characterize the mechanical properties of this compound and graphene, including elastic modulus researchgate.net. Experimental methods like differential scanning calorimetry and pulse current heating are used to measure specific heat and thermal conductivity of this compound and its composites iiste.org.

Novel Carbon Forms: Computational and experimental studies are exploring the properties of novel carbon structures derived from this compound, such as graphene and its derivatives, for applications in electronics, quantum computing, and energy storage fsu.edueuropa.euacs.orgazonano.com. Research on multilayer graphene structures has revealed new states of matter with unusual electrical properties relevant to quantum computing fsu.edu.

Interactive Data Table: Selected Characterization Techniques for this compound and Related Materials

TechniqueTypeInformation ProvidedRelevant Applications
Scanning Electron Microscopy (SEM)ExperimentalSurface morphology, microstructure, surface propertiesMaterial structure analysis, defect visualization
Atomic Force Microscopy (AFM)ExperimentalSurface topography, interlayer distance (for layered materials), nanostructure analysisCharacterization of thin films and layered materials
Raman SpectroscopyExperimentalAtomic structure, vibrational modes, degree of graphitization, defectsStructural characterization, identification of carbon allotropes
X-ray Diffraction (XRD)ExperimentalCrystalline structure, lattice parameters, degree of graphitization, phase analysisStructural identification, purity assessment, crystallite size determination
X-ray Photoelectron Spectroscopy (XPS)ExperimentalElemental composition, chemical state, electronic state of surface elementsSurface chemistry analysis, bonding information
Density Functional Theory (DFT)ComputationalElectronic structure, material properties, reaction mechanismsPredicting material behavior, understanding fundamental properties
Molecular Dynamics (MD) SimulationComputationalThermal properties, mechanical properties, dynamics of atoms and moleculesStudying material behavior under different conditions, predicting macroscopic properties
Thermogravimetric Analysis (TGA)ExperimentalThermal stability, composition analysis based on weight change with temperatureMaterial decomposition studies, purity assessment
Brunauer–Emmett–Teller (BET) AnalysisExperimentalSurface area, pore size distributionCharacterizing porous materials, adsorption studies

This table provides a snapshot of some key techniques, illustrating the diverse approaches used in modern this compound science. The integration of these experimental and computational methods is crucial for pushing the boundaries of research and unlocking the full potential of this compound and its related materials.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the mechanical and electrical properties of graphite-based composites?

  • Methodological Approach : Use orthogonal experimental design to isolate variables (e.g., this compound content, additives like carbon fiber, water-to-cement ratio) and analyze their impact on compressive strength and electrical resistivity. For example, a 16-group orthogonal test with 6 specimens per group can reveal the significance sequence of influencing factors .
  • Key Considerations : Prioritize controlled synthesis conditions (e.g., temperature, pressure) and standardized testing protocols (ASTM/ISO) for reproducibility. Include control groups without this compound to establish baseline comparisons.

Q. What are effective strategies for collecting and integrating heterogeneous data (e.g., SEM, XRD, electrical resistivity) in this compound research?

  • Methodological Answer : Employ a mixed-methods approach:

  • Primary Data: Use SEM/XRD for structural analysis and four-probe methods for resistivity measurements.
  • Secondary Data: Cross-reference with existing databases (e.g., Materials Project) to validate crystallographic or conductivity trends .
  • Integration: Apply statistical tools (e.g., PCA) to correlate microstructural features with macroscopic properties. Ensure metadata is rigorously documented for reproducibility .

Q. How can researchers formulate hypothesis-driven questions for this compound studies, particularly in environmental applications?

  • Guidelines : Structure hypotheses using the PICOT framework:

  • Population: Define the material system (e.g., this compound tailings in concrete).
  • Intervention: Identify variables (e.g., this compound concentration, curing time).
  • Comparison: Baseline vs. modified composites.
  • Outcome: Target metrics (e.g., compressive strength, CO₂ sequestration efficiency).
  • Time: Experimental duration (e.g., 28-day curing period) .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanical vs. electrical performance be resolved in multi-property optimization studies?

  • Analytical Framework :

  • Trade-off Analysis: Plot compressive strength against electrical resistivity to identify Pareto-optimal solutions. In this compound-carbon fiber composites, resistivity decreases nonlinearly with this compound content, while strength declines linearly .
  • Sensitivity Testing: Use Monte Carlo simulations to assess uncertainty in variables (e.g., particle size distribution).
  • Validation: Replicate experiments under identical conditions to confirm trends .

Q. What methodologies are recommended for analyzing the anisotropic behavior of this compound in layered or exfoliated structures?

  • Advanced Techniques :

  • In-situ TEM: Observe layer sliding mechanisms under stress.
  • DFT Simulations: Model interlayer binding energies to predict shear strength.
  • Directional Testing: Align tensile/compressive loads with basal planes to quantify anisotropy .
    • Data Interpretation : Compare experimental stress-strain curves with simulated results to refine computational models.

Q. How can interdisciplinary approaches (e.g., materials science, electrochemistry) enhance the study of this compound in energy storage systems?

  • Integration Strategies :

  • Collaborative Design: Combine DFT (for Li-ion diffusion pathways) with cyclic voltammetry (for charge-discharge kinetics).
  • Multi-scale Modeling: Link atomistic simulations (e.g., Li intercalation) with continuum models for battery performance prediction.
  • Cross-validation: Use XPS to validate surface oxidation states predicted by simulations .

Data Presentation & Reproducibility

Q. What are best practices for visualizing this compound’s structural and functional data in research publications?

  • Guidelines :

  • Graphs: Use line graphs for property trends (e.g., resistivity vs. This compound content) and bar charts for comparative metrics (e.g., strength across compositions). Label axes explicitly and avoid non-essential gridlines .
  • Tables: Include confidence intervals and p-values for statistical significance.
  • Micrographs: Annotate SEM/TEM images with scale bars and critical features (e.g., cracks, porosity) .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

  • Protocol Recommendations :

  • Documentation: Publish step-by-step synthesis protocols (e.g., ball-milling duration, sintering parameters) in supplementary materials.
  • Open Data: Share raw datasets (e.g., XRD spectra, stress-strain curves) via repositories like Zenodo.
  • Inter-lab Comparisons: Participate in round-robin testing to validate measurement techniques (e.g., Raman spectroscopy for defect analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.